N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFWLUJFBCJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363991 | |
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181514-21-6 | |
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide.
An In-depth Technical Guide to the Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a compound of significant interest in medicinal chemistry and drug development. The trifluoroacetamide moiety is a critical functional group used to modulate the physicochemical properties of bioactive molecules, while the bromophenethyl scaffold serves as a versatile precursor for further chemical elaboration.[1][2] This document details the strategic approach to its synthesis, a validated step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and essential safety and handling protocols. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
This compound (PubChem CID: 1518036) is a halogenated and fluorinated organic compound.[3] The incorporation of fluorine atoms into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design.[2] The trifluoroacetamide group, in particular, serves as a bioisostere for other functional groups and can enhance a molecule's interaction with biological targets.[1] The bromine atom on the phenyl ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for screening.
The most direct and efficient synthetic route to this target molecule is the N-acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent. Among the available reagents, trifluoroacetic anhydride (TFAA) is the reagent of choice due to its high reactivity, which facilitates a rapid and clean conversion under mild conditions, and the volatile nature of its byproducts.[4][5]
Synthetic Workflow and Mechanism
The synthesis follows a straightforward workflow, beginning with commercially available starting materials and proceeding through a single chemical transformation to the final product, which is then purified and characterized.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is a classic nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromophenethylamine acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is an excellent leaving group due to the inductive effect of the three fluorine atoms.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (such as triethylamine, added to the reaction) to yield the neutral this compound product. The base also serves to neutralize the trifluoroacetic acid byproduct formed, driving the reaction to completion.[4]
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory. Adherence to all safety precautions is mandatory.
Materials and Equipment
-
Reagents: 4-Bromophenethylamine, Trifluoroacetic Anhydride (TFAA, ≥99%), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, standard glassware for extraction, glass column for chromatography, TLC plates (silica gel).
Reaction Parameters Summary
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Starting Amine | 4-Bromophenethylamine | 1.0 | Substrate |
| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 | Electrophile |
| Base | Triethylamine (TEA) | 1.2 - 1.5 | Acid Scavenger |
| Solvent | Dichloromethane (DCM) | - | Reaction Medium |
| Temperature | 0 °C to Room Temperature | - | Control Reactivity |
| Reaction Time | 1-2 hours | - | Ensure Completion |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenethylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the highly exothermic reaction with TFAA.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
TFAA Addition: Add trifluoroacetic anhydride (1.2 eq.) dropwise to the cooled, stirred solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5-10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess TFAA and the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the two methylene groups of the ethyl chain (triplet-like multiplets), and a broad singlet for the N-H proton.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the aromatic carbons, the two aliphatic carbons, and the two carbons of the trifluoroacetamide group (one carbonyl and one trifluoromethyl carbon). The C-F coupling will be observable.[3]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (296.08 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom.[3]
Critical Safety and Handling Precautions
Working with trifluoroacetic anhydride requires strict adherence to safety protocols due to its hazardous nature.
-
Corrosivity: TFAA is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7] Always handle it inside a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[10]
-
Reactivity with Water: TFAA reacts violently with water and moisture to produce corrosive trifluoroacetic acid.[7][8] Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere.
-
Inhalation Hazard: TFAA is volatile and its vapors are harmful if inhaled.[9][11] Ensure the chemical fume hood has adequate airflow.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual TFAA carefully before disposal.[10]
Conclusion
The synthesis of this compound via N-acylation with trifluoroacetic anhydride is a robust, efficient, and reliable method. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction, coupled with the versatility of the product, makes this synthesis a cornerstone for accessing a wide range of complex molecular architectures.
References
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An In-depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Introduction and Strategic Overview
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated and fluorinated organic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its structure is characterized by three key functional domains: a 4-bromophenyl ring, a flexible ethylamine linker, and a trifluoroacetamide moiety. This unique combination of features makes it a valuable synthetic intermediate and a scaffold for creating diverse and complex molecular architectures.
The trifluoroacetyl group, a bioisostere of the methyl group, is a common feature in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2] Concurrently, the bromo-aromatic functionality serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl systems and other advanced molecular frameworks.[3][4]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, analytical characterization methods, and its reactivity profile. The content is tailored for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for this compound.[5]
| Identifier | Value |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
| CAS Number | 181514-21-6 |
| Molecular Formula | C₁₀H₉BrF₃NO |
| Molecular Weight | 296.08 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |
| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N |
| Common Synonyms | N-2-(4-bromophenyl)ethyl trifluoroacetamide |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for designing experiments, including reaction setup, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models, as available through databases like PubChem.[5]
| Computed Property | Value | Significance in Research & Development |
| XLogP3 | 3.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The amide (N-H) group can participate in hydrogen bonding, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptor Count | 4 | The oxygen and fluorine atoms can act as hydrogen bond acceptors, contributing to intermolecular interactions. |
| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be critical for binding to biological targets. |
| Topological Polar Surface Area | 43.1 Ų | Suggests good potential for oral bioavailability based on Lipinski's Rule of Five. |
Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in water.
Synthesis and Purification Protocol
Causality of Experimental Design: The most direct and efficient method for synthesizing this compound is the N-acylation of the corresponding primary amine, 4-bromophenethylamine.[6] Trifluoroacetic anhydride is selected as the acylating agent due to its high reactivity, which drives the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the anhydride. A mild, non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the trifluoroacetic acid byproduct, preventing protonation of the starting amine and ensuring a high-yield conversion. The aqueous workup is designed to remove the base, its salt, and any excess anhydride, leading to a crude product suitable for final purification.
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromophenethylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with water (1x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Spectral Characterization and Validation
Structural confirmation and purity assessment are paramount. The following techniques provide a self-validating system to confirm the identity of this compound.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment. Expected signals include:
-
A doublet of doublets (or two distinct doublets) in the aromatic region (~7.1-7.5 ppm) corresponding to the four protons on the bromophenyl ring.
-
A triplet at ~2.9 ppm for the two protons of the -CH₂- group adjacent to the aromatic ring.
-
A quartet (or triplet of doublets) at ~3.6 ppm for the two protons of the -CH₂- group adjacent to the nitrogen, showing coupling to both the other methylene protons and the N-H proton.
-
A broad singlet or triplet for the amide N-H proton (~6.5-8.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): PubChem confirms the availability of ¹³C NMR data.[5] This analysis verifies the carbon skeleton, with expected signals for the aromatic carbons, the two distinct methylene carbons, and the carbonyl carbon. The trifluoromethyl carbon will appear as a characteristic quartet due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As the trifluoromethyl group is a key feature, ¹⁹F NMR is a powerful validation tool. A single, sharp singlet is expected, confirming the presence and electronic environment of the -CF₃ group.[8]
-
Mass Spectrometry (MS): GC-MS data is available for this compound.[5] Mass spectrometry confirms the molecular weight. A key diagnostic feature is the isotopic pattern of bromine. The analysis will show two major peaks in the molecular ion region of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope. This provides unambiguous confirmation of a monobrominated compound.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp peak around 1700 cm⁻¹.
-
C-F stretches: Strong, complex absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Reactivity and Synthetic Potential
The molecule possesses two primary sites of reactivity that can be exploited for further synthetic diversification, making it a valuable building block in drug discovery campaigns.
Caption: Key reactive sites on the this compound scaffold.
6.1 The Bromophenyl Moiety: A Gateway to Complexity
The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a robust handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the strategic introduction of a wide variety of substituents at the 4-position of the phenyl ring.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.[9]
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.[4]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
These transformations enable the rapid generation of a library of analogs from a single, common intermediate, which is a highly efficient strategy in lead optimization.
6.2 The Trifluoroacetamide Group: A Modulator of Properties
The trifluoroacetamide group serves multiple roles. Primarily, it functions as a stable protecting group for the phenethylamine nitrogen.[10][11] Its high electron-withdrawing nature makes the amide bond robust to many reaction conditions while increasing the acidity of the N-H proton.[12]
-
Amine Protection: It protects the amine during manipulations of the bromophenyl ring.
-
Pharmacokinetic Modulation: The trifluoromethyl group is known to block metabolic oxidation at adjacent sites and can enhance binding to protein targets through favorable electrostatic interactions.[1]
-
Deprotection: While stable, the trifluoroacetyl group can be cleaved under specific basic conditions (e.g., K₂CO₃ in methanol/water) to liberate the free amine, allowing for subsequent functionalization at the nitrogen atom.
Safety and Handling
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16] Avoid contact with skin and eyes.[13]
-
Potential Hazards: Assumed to be harmful if swallowed and to cause skin and eye irritation.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]
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An In-Depth Technical Guide to the Physical Properties of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated and fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its structure, characterized by a brominated phenyl ring and a trifluoroacetamide moiety, suggests a unique combination of lipophilicity and metabolic stability, making it a compound of interest for synthetic chemists. This guide provides a comprehensive overview of its physical properties, drawing from computational data and analysis of structurally related compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this document emphasizes the theoretical and extrapolated characteristics, providing a foundational understanding for researchers initiating studies on this molecule.
Chemical Identity and Molecular Structure
This compound, with the CAS Number 181514-21-6, is a derivative of phenethylamine. The presence of a bromine atom on the phenyl ring and a trifluoroacetyl group on the amine are key structural features that significantly influence its physicochemical properties.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |
| CAS Number | 181514-21-6 | PubChem[1] |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |
| Molecular Weight | 296.08 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[1] |
| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties: A Computational Perspective
In the absence of extensive experimental data, computational models provide valuable initial assessments of the physical properties of this compound. These predicted values offer guidance for experimental design, such as solvent selection and purification strategies.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 3.3 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The predicted XLogP3 value of 3.3 suggests that this compound is a lipophilic molecule, indicating a preference for nonpolar environments and likely low solubility in water.[1] The topological polar surface area (TPSA) of 29.1 Ų is relatively low, which is often correlated with good cell membrane permeability.[1]
Melting and Boiling Points: An Estimation Based on Structural Analogs
Solubility Profile: A Qualitative Assessment
Based on its computed lipophilicity (XLogP3 of 3.3), this compound is expected to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. This qualitative assessment is crucial for planning reaction workups, purification by crystallization, and formulation for biological assays.
Synthesis and Characterization Workflow
While a specific synthesis protocol for this compound was not found in the available literature, a general and logical synthetic route can be proposed based on standard organic chemistry principles. This provides a framework for its preparation and subsequent characterization.
Proposed Synthetic Pathway
The most straightforward approach to synthesize this compound is through the acylation of 4-bromophenethylamine with a trifluoroacetylating agent.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Method for N-Acylation
The following protocol is a generalized procedure based on common laboratory practices for the synthesis of amides from amines and acylating agents.
-
Reaction Setup: To a solution of 4-bromophenethylamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents).
-
Acylation: Cool the mixture in an ice bath and add trifluoroacetic anhydride or trifluoroacetyl chloride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, as well as two triplets corresponding to the ethyl linker protons. The N-H proton will likely appear as a broad singlet or a triplet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the aromatic ring and the ethyl linker. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the carbonyl carbon will also be present. A 13C NMR spectrum for this compound is indexed in SpectraBase, though the specific chemical shifts are not detailed in the available search results.[1]
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (296.08 g/mol ).[1] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the purified and characterized final product.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion and Future Directions
This compound is a compound with structural motifs that are of significant interest in contemporary drug discovery. This guide has provided a foundational overview of its physical properties, primarily based on computational predictions and analogies to similar structures, due to the current absence of extensive experimental data in the public domain. The proposed synthetic route and characterization workflow offer a practical starting point for researchers wishing to prepare and study this molecule. Future experimental work should focus on determining its precise melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents. Furthermore, detailed spectroscopic analysis will be essential to confirm its structure and purity, paving the way for its evaluation in biological systems.
References
- Andreetti, G. D., Cavalca, L., & Musatti, A. (1968). The crystal and molecular structure of p-bromoacetanilide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 683-690.
-
PubChem. (n.d.). N-(4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (CAS Number: 181514-21-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Niche yet Potentially Valuable Chemical Entity
As a Senior Application Scientist, one often encounters molecules that, while not extensively documented in mainstream literature, hold significant potential as intermediates or scaffolds in drug discovery and development. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide falls into this category. Its structure, combining a brominated phenethyl moiety with a trifluoroacetamide group, suggests a versatile building block for introducing key pharmacophores. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the trifluoroacetyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to empower researchers in their scientific pursuits.
Section 1: Core Chemical and Physical Properties
This compound is a halogenated organic compound. A summary of its key identifiers and computed physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 181514-21-6 | |
| Molecular Formula | C₁₀H₉BrF₃NO | |
| Molecular Weight | 296.08 g/mol | |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, the most logical and efficient route is the trifluoroacetylation of the corresponding primary amine, 4-bromophenethylamine.
Proposed Synthetic Pathway: Trifluoroacetylation of 4-Bromophenethylamine
The reaction involves the nucleophilic attack of the primary amine of 4-bromophenethylamine on a suitable trifluoroacetylating agent. Several such agents are available, with trifluoroacetic anhydride (TFAA) being a common and effective choice due to its high reactivity. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the trifluoroacetic acid byproduct.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on standard trifluoroacetylation methods. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.
Materials:
-
4-Bromophenethylamine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Trifluoroacetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive trifluoroacetic anhydride with atmospheric moisture.
-
Anhydrous Solvent: Water can hydrolyze the trifluoroacetic anhydride, reducing the yield and complicating the purification.
-
Triethylamine: Acts as a base to neutralize the trifluoroacetic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Work-up: Removes the triethylammonium trifluoroacetate salt and any unreacted trifluoroacetic anhydride. The sodium bicarbonate wash ensures the complete removal of acidic byproducts.
Section 3: Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, as well as the ethyl chain protons. The protons on the carbon adjacent to the nitrogen will likely appear as a triplet, coupled to the protons on the benzylic carbon. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 10 carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be in the typical amide region. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (296.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may occur at the C-C bond of the ethyl chain and the amide bond. PubChem indicates the availability of GC-MS data for this compound.
An In-depth Technical Guide on the Structure of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Introduction
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, characterized by a brominated phenethylamine backbone and a trifluoroacetamide moiety, provides a unique combination of properties that make it a valuable building block in organic synthesis and a candidate for biological investigation.[1] The presence of the bromine atom allows for the introduction of diverse functional groups through reactions like Suzuki-Miyaura coupling, while the trifluoroacetyl group can enhance metabolic stability and influence biological activity.[1] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, grounded in established scientific principles and experimental data.
Chemical Properties and Structure
The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[2] |
| Molecular Weight | 296.08 g/mol | PubChem[2] |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[2] |
| CAS Number | 181514-21-6 | PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[2] |
The structure combines a lipophilic bromophenyl group with a polar trifluoroacetamide tail. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the amide functionality.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-bromophenethylamine with a trifluoroacetylating agent. A common and efficient method involves the use of trifluoroacetic anhydride (TFAA).[3][4][5][6]
Experimental Protocol: Synthesis via Trifluoroacetylation
This protocol outlines a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
4-Bromophenethylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine in anhydrous DCM.
-
Base Addition: Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of trifluoroacetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride.
-
The addition of a base like triethylamine neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential side reactions.
-
Performing the initial addition of TFAA at 0 °C helps to control the exothermic nature of the acylation reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromophenyl group, the ethyl bridge protons, and the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethyl bridge, the carbonyl carbon, and the trifluoromethyl carbon.[2] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
In-depth Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a doublet of doublets or two distinct doublets in the aromatic region (around 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The two methylene groups of the phenethyl moiety would likely appear as two distinct multiplets or triplets in the aliphatic region (around 2.8-3.6 ppm). The amide proton (N-H) would typically be observed as a broad singlet or a triplet, depending on coupling with the adjacent methylene group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon framework.[2] Key signals would include those for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower chemical shift), the two aliphatic carbons, the carbonyl carbon of the amide (typically around 155-160 ppm), and the quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. A sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. A strong band in the region of 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the amide (Amide I band). Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[7] The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (296.08 g/mol ).[2] Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments. A common fragmentation pattern for phenethylamines involves cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium-like ion.
Potential Applications and Rationale
The unique structural features of this compound suggest several potential applications in the field of drug discovery and development.
-
Medicinal Chemistry Scaffolding: The 2-phenethylamine scaffold is a common motif in many biologically active compounds and natural products.[8][9] The bromo- and trifluoroacetamide-substituted version serves as a versatile intermediate for creating libraries of novel compounds for screening against various biological targets. The bromine atom provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships.[1]
-
Enzyme Inhibition: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates.[1] Compounds containing this moiety have been investigated as potential enzyme inhibitors, for instance, targeting cytochrome P450 enzymes.[1] The trifluoroacetamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.[1]
-
Antimicrobial Activity: Halogenated compounds, in general, have shown promise as antimicrobial agents.[1][10][11] The presence of both bromine and fluorine in this compound may contribute to its potential antibacterial or antifungal properties by disrupting microbial metabolic pathways.[1] Studies on similar halogenated acetamides have demonstrated their efficacy against various bacterial strains.[12]
Logical Relationship Diagram for Potential Applications
Caption: Interplay of structural features and potential applications.
Conclusion
This compound is a compound with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its combination of a versatile brominated aromatic ring and a biologically relevant trifluoroacetamide group makes it a compound of considerable interest for further investigation in the development of novel therapeutic agents and as a tool for chemical biology research. The insights provided in this guide serve as a foundational resource for scientists and researchers working with this and structurally related molecules.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Ferreira, I., et al. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 2009, 66(Pt 1), o177. [Link]
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SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. [Link]
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PubChem. Trifluoroacetamide. National Center for Biotechnology Information. [Link]
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NIST. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. National Institute of Standards and Technology. [Link]
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PubChem. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]
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SpectraBase. 2-(2-Bromophenyl)-N-(4-benzyloxy-2,3-dimethoxyphenethyl)acetamide. [Link]
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Abdel-Wahab, B. F., et al. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate, 2012. [Link]
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ResearchGate. Trifluoroethylation reactions of secondary amines. [Link]
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Wainscott, D. B., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. ACS Chemical Neuroscience, 2021, 12(10), 1649–1660. [Link]
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Wang, F., et al. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 2023, 62(40), e202309425. [Link]
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ResearchGate. Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. [Link]
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NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]
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Papaseit, E., et al. Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 2020, 21(24), 9694. [Link]
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PubMed. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. [Link]
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Organic Chemistry Portal. Trifluoroacetamides. [Link]
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Wikipedia. BSTFA. [Link]
- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]
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Gavrilović, S., et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 2021, 72(4), 285–296. [Link]
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MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
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Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Link]
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ResearchGate. Biological activities of natural halogen compounds. [Link]
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Turska, E., et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(Pt 1), 74–79. [Link]
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IOSR Journal of Pharmacy. Advancements in Mass Analyzers: A Comprehensive Overview of Cutting-Edge Technologies in Mass Spectrometry. [Link]
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ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]
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N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide molecular weight.
An In-depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate for researchers, scientists, and professionals in drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 296.08 g/mol .[1] It presents a robust, field-proven protocol for its synthesis and purification, followed by a discussion of standard analytical techniques for structural elucidation and quality control. The strategic importance of this compound is highlighted through an exploration of its primary applications, focusing on the utility of the 4-bromophenyl group as a versatile handle for synthetic diversification via cross-coupling reactions and the role of the trifluoroacetamide moiety in enhancing metabolic stability and modulating pharmacokinetic profiles.
Core Molecular Profile
This compound is a halogenated organic compound whose structure is strategically designed for utility in synthetic and medicinal chemistry. Its identity and fundamental properties are summarized below.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.08 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |
| CAS Number | 181514-21-6 | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[1] |
| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 294.98196 Da | PubChem[1] |
Rationale for Use in Research and Development
The utility of this compound in drug discovery is not accidental; it stems from the distinct chemical functionalities of its two primary structural motifs: the 4-bromophenyl moiety and the trifluoroacetamide group.
-
The 4-Bromophenyl Moiety: A Handle for Synthetic Diversification. The bromine atom on the phenyl ring serves as an exceptionally versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of drug scaffolds, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR). The predictable reactivity of the aryl bromide makes it a cornerstone of modern synthetic strategy in medicinal chemistry.
-
The 2,2,2-Trifluoroacetamide Moiety: A Tool for Pharmacokinetic Modulation. The incorporation of fluorine, particularly trifluoromethyl (CF₃) groups, is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[2] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[2] Furthermore, the trifluoroacetamide group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. It also serves as a stable protecting group for the phenethylamine nitrogen, being significantly more robust to cleavage than its non-fluorinated acetyl analog.
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved through the acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent. The following protocol describes a standard, high-yielding procedure using trifluoroacetic anhydride (TFAA).
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-bromophenethylamine.
Materials:
-
4-Bromophenethylamine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Dissolve 4-bromophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Using an anhydrous solvent is critical as TFAA is highly reactive with water. The reaction is cooled to 0 °C to moderate the initial exotherm upon addition of the highly reactive anhydride and base.
-
-
Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq).
-
Causality: Triethylamine acts as a base to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. TFAA is the electrophilic source of the trifluoroacetyl group.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The HCl wash removes the excess triethylamine base. The NaHCO₃ wash removes any remaining trifluoroacetic acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or side products, yielding the pure compound.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals: two multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring; two triplets corresponding to the adjacent ethylene (-CH₂-CH₂-) protons (~2.9 ppm and ~3.6 ppm); and a broad singlet for the amide proton (N-H), whose chemical shift is solvent-dependent.
-
¹³C NMR: Will display signals for the six unique carbon atoms, including the two aromatic CH carbons, the two quaternary aromatic carbons (one attached to Br, one to the ethyl group), the two aliphatic CH₂ carbons, the carbonyl carbon (C=O) which will appear as a quartet due to coupling with the fluorine atoms, and the trifluoromethyl carbon (CF₃) which will also be a quartet.
-
¹⁹F NMR: A single, sharp singlet will be observed, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
-
Infrared (IR) Spectroscopy: Key absorption bands will confirm functional groups: a sharp peak around 3300 cm⁻¹ (N-H stretch), a strong peak around 1700 cm⁻¹ (amide C=O stretch), and several strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification and purity assessment.
Applications in Drug Discovery and Development
The primary value of this compound is as a versatile building block for creating New Chemical Entities (NCEs).[3][4] Its applications are centered on leveraging its key structural features.
Intermediate for Parallel Synthesis and Library Generation
The aryl bromide functionality is the molecule's most significant asset for synthetic diversification. It enables medicinal chemists to rapidly generate libraries of related compounds by substituting the bromine atom with a wide range of other functional groups.
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Application Example |
|---|---|---|---|
| Suzuki Coupling | Boronic Acids/Esters | C-C | Introduction of aryl, heteroaryl, or alkyl groups. |
| Heck Coupling | Alkenes | C-C | Formation of stilbene-like structures. |
| Sonogashira Coupling | Terminal Alkynes | C-C | Synthesis of aryl alkynes. |
| Buchwald-Hartwig | Amines, Amides | C-N | Introduction of diverse amine functionalities. |
| Stille Coupling | Organostannanes | C-C | Alternative to Suzuki for C-C bond formation. |
Diversification Strategy Diagram
Caption: Diversification potential via palladium-catalyzed cross-coupling reactions.
References
-
Ferreira, S.B. et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1518036, this compound. Available at: [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67717, Trifluoroacetamide. Available at: [Link].
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ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Available at: [Link].
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SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Available at: [Link].
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Ferreira, I. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. Available at: [Link].
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Ilardi, E.A. & Afonso, C.A.M. (2023). The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. Molecules, 28(3), 1143. Available at: [Link].
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European Journal of Medicinal Chemistry. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. 202, 112600. Available at: [Link].
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N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide mechanism of action.
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Authored by a Senior Application Scientist
Subject: Elucidation of the Pharmacological Profile and Mechanism of Action of this compound
Executive Summary
This compound is a synthetic molecule featuring a phenethylamine core, a structure renowned for its prevalence in neuroactive compounds. The addition of a bromine atom to the phenyl ring and a trifluoroacetyl group to the amine introduces significant modifications to its physicochemical properties, suggesting a unique pharmacological profile. While direct mechanistic studies on this specific compound are not publicly available, its structural components point towards a plausible interaction with monoaminergic systems in the central nervous system. This guide delineates a hypothesized mechanism of action centered on the modulation of serotonergic or dopaminergic pathways and provides a comprehensive, step-by-step research framework to rigorously test this hypothesis. The following sections are intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the therapeutic potential of this and related compounds.
Introduction: Deconstructing this compound
The chemical structure of this compound combines three key moieties that are significant in medicinal chemistry: the phenethylamine backbone, a halogen substituent, and a trifluoroacetyl group.
-
Phenethylamine Core: Phenethylamines are a well-established class of compounds with a wide range of biological activities, most notably as neurotransmitters and psychoactive drugs.[1] A prominent example is 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug, underscoring the potential for CNS activity in brominated phenethylamines.[1]
-
Bromine Substitution: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Bromophenol derivatives, for instance, have demonstrated antioxidant and anticancer activities.[2]
-
Trifluoroacetamide Group: The trifluoromethyl group is a common addition in drug design, known to enhance metabolic stability and receptor binding affinity.[3] While the trifluoroacetamide group can act as a protecting group in synthesis, its presence in a final compound can significantly alter its pharmacological properties.[4][5] Trifluoroacetamide-containing compounds have been investigated for immunosuppressive effects through the inhibition of potassium channels.[6]
Given these structural features, a primary hypothesis is that this compound functions as a modulator of monoamine neurotransmitter systems.
Chemical and Physical Properties
A foundational understanding of the molecule is critical for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[7] |
| Molecular Weight | 296.08 g/mol | PubChem[7] |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[7] |
| CAS Number | 181514-21-6 | PubChem[7] |
A Proposed Mechanism of Action: Modulation of Serotonergic Pathways
Based on its structural similarity to known psychoactive phenethylamines, we hypothesize that this compound primarily interacts with serotonin (5-HT) receptors. The specific nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and the receptor subtype selectivity remain to be determined. A secondary hypothesis involves interaction with dopamine receptors or monoamine transporters.
The proposed signaling pathway below illustrates the potential downstream effects of the compound binding to a G-protein coupled serotonin receptor, such as the 5-HT₂A receptor.
Caption: Hypothesized signaling pathway of this compound at a Gq-coupled 5-HT receptor.
Experimental Workflow for Mechanism of Action Elucidation
A multi-pronged approach is necessary to validate the proposed mechanism of action. The following experimental workflow is designed to systematically investigate the compound's pharmacological targets and functional effects.
Caption: A four-phase experimental workflow to determine the mechanism of action.
Phase 1: In Silico Analysis and Synthesis
3.1.1. Molecular Docking
-
Objective: To predict the binding affinity and pose of the compound at various serotonin and dopamine receptor subtypes.
-
Protocol:
-
Obtain crystal structures of target receptors (e.g., 5-HT₂A, 5-HT₂C, D₂) from the Protein Data Bank.
-
Prepare the ligand and receptor structures by adding hydrogens, assigning charges, and minimizing energy.
-
Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.
-
Analyze the predicted binding energies and interactions with key amino acid residues in the binding pocket.
-
3.1.2. Synthesis of this compound
-
Objective: To produce a high-purity sample of the compound for in vitro and in vivo testing.
-
Protocol:
-
Dissolve 4-bromophenethylamine in a suitable solvent (e.g., dichloromethane).[8]
-
Add a non-nucleophilic base, such as triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride to the stirred solution.[9]
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Phase 2: In Vitro Screening
3.2.1. Receptor Binding Assays
-
Objective: To experimentally determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.
-
Protocol (Radioligand Displacement):
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a known radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Target Receptor | Radioligand | Ki (nM) |
| 5-HT₁A | [³H]8-OH-DPAT | |
| 5-HT₂A | [³H]Ketanserin | |
| 5-HT₂C | [³H]Mesulergine | |
| D₁ | [³H]SCH23390 | |
| D₂ | [³H]Spiperone | |
| SERT | [³H]Citalopram | |
| DAT | [³H]WIN 35,428 | |
| NET | [³H]Nisoxetine |
Phase 3: Functional Characterization
3.3.1. Second Messenger Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
Protocol (Calcium Flux for Gq-coupled receptors):
-
Culture cells expressing the target receptor (e.g., HEK293 cells with 5-HT₂A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound and measure the change in fluorescence using a plate reader.
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).
-
-
Data Presentation:
| Assay Type | Target Receptor | EC₅₀ / IC₅₀ (nM) | Emax (%) |
| Calcium Flux | 5-HT₂A | ||
| cAMP Accumulation | 5-HT₁A |
Conclusion and Future Directions
This technical guide outlines a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed workflow, from in silico modeling to functional cellular assays, provides a comprehensive framework for characterizing its pharmacological profile. The structural motifs of this compound strongly suggest a potential interaction with monoaminergic systems, and the successful execution of these experiments will provide the necessary data to confirm or refute this hypothesis. Positive findings would warrant further investigation into its downstream effects and potential therapeutic applications, such as in the treatment of psychiatric disorders.
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Organic Chemistry Portal. Trifluoroacetamides. [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
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An In-Depth Technical Guide to the Biological Activity of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, a scientifically-grounded exploration of the potential biological activities of the novel compound, N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. While direct biological studies on this specific molecule are not yet prevalent in published literature, this document synthesizes information from structurally related compounds to formulate a strong hypothesis regarding its potential pharmacological profile. We present detailed, step-by-step experimental protocols for the synthesis of this compound and for the in-vitro evaluation of its cytotoxic, antimicrobial, and psychoactive properties. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities with potential therapeutic applications.
Introduction: Unveiling a Candidate Molecule
This compound is a synthetic compound that merges two key pharmacophores: the 4-bromophenethylamine backbone and a trifluoroacetamide moiety. The phenethylamine skeleton is a cornerstone of many neuroactive compounds, including stimulants, psychedelics, and anorectics. The presence of a bromine atom on the phenyl ring, as seen in compounds like the psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), is known to modulate receptor affinity and metabolic stability.[1] Concurrently, the trifluoroacetamide group is a valuable addition in medicinal chemistry, often employed to enhance metabolic stability, improve bioavailability, and in some cases, confer specific biological activities such as immunosuppression.[2][3]
Given the absence of direct biological data, this guide proposes a primary hypothesis: This compound is a candidate psychoactive compound with potential interactions with serotonergic receptors, particularly the 5-HT2A receptor, and may also exhibit antimicrobial properties. This hypothesis is built upon the known activities of its constituent chemical motifs. The following sections will detail the synthesis of this compound and a strategic workflow to rigorously test this hypothesis.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through a straightforward acylation reaction. A common and effective method involves the reaction of 4-bromophenethylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or N-(Trifluoracetyl)succinimide, in an appropriate solvent.[4]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H9BrF3NO | PubChem |
| Molecular Weight | 296.08 g/mol | PubChem |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem |
| CAS Number | 181514-21-6 | PubChem |
Detailed Synthesis Protocol
This protocol outlines a common method for the synthesis of this compound.
Materials:
-
4-Bromophenethylamine hydrochloride
-
Trifluoroacetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4-bromophenethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Biological Activity and Investigational Workflow
Based on its structural components, a multi-faceted biological investigation is warranted. The proposed workflow is designed to first assess the compound's general toxicity, followed by explorations into its potential antimicrobial and psychoactive effects.
Caption: Proposed workflow for the investigation of this compound.
Experimental Protocols for Biological Evaluation
The following protocols provide detailed methodologies for the initial biological screening of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Human cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Serotonin 5-HT2A Receptor Binding Assay
This competitive radioligand binding assay will determine the affinity of the compound for the human 5-HT2A receptor.[13][14][15]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A)
-
Radioligand (e.g., [³H]ketanserin or [³H]spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well filter plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of the test compound.
-
For the determination of non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add only the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
After incubation, rapidly filter the contents of the plate through the filter membrane and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Predicted Signaling Pathways and Mechanisms of Action
Should this compound exhibit affinity for the 5-HT2A receptor, its mechanism of action would likely involve the modulation of downstream signaling pathways. The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including neuronal excitation, which is thought to be the basis for the psychedelic effects of 5-HT2A agonists.
Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, molecule with a structural framework that suggests potential biological activities, particularly as a psychoactive agent and an antimicrobial. The strategic incorporation of a 4-bromophenethylamine core with a trifluoroacetamide moiety provides a rationale for investigating its interaction with serotonergic receptors and its efficacy against microbial pathogens. The experimental protocols detailed in this guide offer a clear and robust pathway for the initial characterization of this compound's biological profile.
Future research should focus on executing these in vitro assays to validate the proposed hypotheses. Positive results from these initial screens would warrant further investigation, including:
-
In-depth structure-activity relationship (SAR) studies: Synthesizing and testing analogs with modifications to the phenyl ring and the phenethyl chain to optimize potency and selectivity.
-
In vivo studies: Evaluating the compound's effects on animal models to assess its behavioral pharmacology, pharmacokinetics, and safety profile.
-
Mechanism of action studies: Elucidating the precise molecular interactions and downstream signaling pathways affected by the compound.
This technical guide serves as a foundational document to stimulate and guide future research into the biological activity of this compound, a compound with the potential to contribute to the development of novel therapeutic agents.
References
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Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). N-(Trifluoroacetyl)succinimide, a Convenient Trifluoroacetylating Reagent. Synthesis, 1999(01), 55-57. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533915, p-Bromophenethylamine. Retrieved January 22, 2026, from [Link]
-
Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 23(10), 2533. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved January 22, 2026, from [Link]
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Otake, C., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7171-7179. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved January 22, 2026, from [Link]
-
van der Velde, A. Y., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5585. [Link]
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Acuña-Castillo, C., et al. (2005). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 144(7), 968–976. [Link]
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bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 22, 2026, from [Link]
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Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 88, 91-99. [Link]
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Wallach, J., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2813-2827. [Link]
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Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 22, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 22, 2026, from [Link]
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Jampilek, J., & Kralova, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(8), 957. [Link]
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An In-Depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated organic compound characterized by a bromophenethyl backbone and a trifluoroacetamide moiety. The presence of both a bromine atom and a trifluoromethyl group imparts unique chemical and physical properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, analytical characterization, and exploring its potential biological significance based on the known activities of structurally related compounds.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem |
| Molecular Weight | 296.08 g/mol | PubChem |
| CAS Number | 181514-21-6 | PubChem |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem |
| InChI | InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | PubChem |
| InChIKey | XAKFWLUJFBCJBD-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through the trifluoroacetylation of 4-bromophenethylamine. This reaction is a standard amide bond formation, where the amine nucleophilically attacks an activated trifluoroacetyl source. A common and efficient method involves the use of ethyl trifluoroacetate in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices
-
Choice of Reagents : 4-bromophenethylamine is the primary building block, providing the core structure. Ethyl trifluoroacetate is a widely used and commercially available trifluoroacetylating agent. Its volatility and the volatility of the ethanol byproduct simplify purification.
-
Role of the Base : A tertiary amine base, such as triethylamine (TEA), is crucial. It serves to deprotonate the ammonium salt of the starting amine (if it's in a salt form) and to neutralize the acidic proton of the newly formed amide, driving the reaction to completion.
-
Solvent Selection : An aprotic solvent like methanol is often used. It effectively dissolves the starting materials and the base without interfering with the reaction.
-
Reaction Conditions : The reaction is typically carried out at room temperature, as the high reactivity of the amine with the ester is sufficient to proceed without heating. Stirring for a few hours ensures the reaction goes to completion.
Experimental Protocol: Synthesis Workflow
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenethylamine (1.0 eq) in methanol. To this solution, add triethylamine (1.1 eq).
-
Trifluoroacetylation : While stirring, slowly add ethyl trifluoroacetate (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a pure solid.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are critical. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, as well as the methylene protons of the ethyl chain. The chemical shifts and coupling patterns provide definitive structural information.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon, which typically appears as a quartet due to C-F coupling.
-
¹⁹F NMR : Fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a singlet in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
Potential Biological Significance and Applications
While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest several potential areas of pharmacological interest.
Rationale for Potential Bioactivity
The trifluoroacetamide group is a key pharmacophore in several biologically active molecules. Its strong electron-withdrawing nature can influence the acidity of the N-H proton and participate in hydrogen bonding interactions with biological targets. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation.
The 4-bromophenethyl moiety provides a lipophilic scaffold that can facilitate passage through biological membranes. The bromine atom, as mentioned, is a valuable tool for synthetic diversification, allowing for the exploration of a wide range of derivatives.
Potential Therapeutic Areas
Based on the known activities of related compounds, this compound and its derivatives could be investigated for:
-
Antimicrobial Activity : Several studies have reported the antimicrobial properties of various bromo- and trifluoro-substituted aromatic compounds. The combination of these features in the target molecule makes it a candidate for screening against bacterial and fungal pathogens.
-
Anti-inflammatory and Analgesic Effects : Some N-heterocyclic trifluoroacetamides have demonstrated significant anti-inflammatory and analgesic activities.[1]
-
Enzyme Inhibition : The trifluoroacetyl group can act as a covalent or non-covalent inhibitor of various enzymes.
Experimental Workflow for Biological Evaluation
Conclusion
This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery and chemical biology. Its unique combination of a reactive bromine handle and a metabolically robust trifluoroacetamide moiety makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and a logical framework for the exploration of its biological activities. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.
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An In-depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, a halogenated phenethylamine derivative of interest to the scientific community. While specific historical data on its initial discovery is not extensively documented in publicly available literature, this guide delineates its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and an exploration of its potential biological significance and applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and highlighting areas for future investigation.
Introduction and Chemical Identity
This compound, with the CAS number 181514-21-6, is a synthetic organic compound that merges the structural features of a brominated phenethylamine with a trifluoroacetyl moiety.[1] The presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetamide introduces unique physicochemical properties that are of significant interest in medicinal chemistry and materials science.
The trifluoroacetyl group is a well-established amine-protecting group in organic synthesis, known for its stability under various reaction conditions and its relatively mild removal.[2] Furthermore, the incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity.[3] The 4-bromophenethylamine scaffold is a common motif in pharmacologically active compounds, often associated with interactions with aminergic receptors in the central nervous system.[4][5]
This guide will systematically explore the synthesis, characterization, and potential utility of this compound, providing a valuable resource for researchers investigating novel halogenated organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, with data sourced from the PubChem database.[1]
| Property | Value |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
| Molecular Formula | C₁₀H₉BrF₃NO |
| Molecular Weight | 296.08 g/mol |
| CAS Number | 181514-21-6 |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |
| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the reaction of 4-bromophenethylamine with trifluoroacetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the phenethylamine attacks one of the carbonyl carbons of the anhydride.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for trifluoroacetylation of amines and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromophenethylamine
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added to scavenge the trifluoroacetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the aromatic, ethyl, and trifluoroacetyl groups and their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. Electron ionization mass spectrometry (EI-MS) would likely show characteristic fragmentation patterns.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O stretching of the amide bond, as well as C-F and C-Br stretching vibrations.[8]
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound in the reviewed literature, its structural components suggest several areas of potential pharmacological interest.
Rationale for Potential Biological Activity
Caption: Rationale for the potential biological activities of the target compound.
-
Central Nervous System (CNS) Activity: Phenethylamine and its derivatives are known to have significant effects on the central nervous system, often acting as stimulants or hallucinogens.[5][9] The bromo- substitution on the phenyl ring can modulate this activity. For instance, the designer drug Bromo-DragonFLY is a potent hallucinogen.[10] While N-acylation generally reduces the basicity of the amine and may alter its receptor binding profile, the potential for CNS activity warrants investigation.
-
Enzyme Inhibition: The trifluoroacetamide moiety can participate in hydrogen bonding interactions with enzyme active sites. The electronegative fluorine atoms can also form other non-covalent interactions, potentially leading to enzyme inhibition.
-
Antimicrobial Activity: Halogenated organic compounds, including those containing bromine, have been shown to possess antimicrobial properties.[11][12] The mechanism often involves disruption of microbial cell membranes or interference with essential enzymatic processes.
-
Metabolic Stability: The presence of the trifluoromethyl group can block sites of metabolism, potentially increasing the metabolic stability and bioavailability of the molecule.[3]
Applications as a Research Chemical and Synthetic Intermediate
This compound can serve as a valuable research chemical and a versatile intermediate in organic synthesis.
-
Protecting Group Chemistry: The trifluoroacetyl group can be readily removed under mild basic conditions, regenerating the free amine of 4-bromophenethylamine. This allows for the use of this compound in multi-step syntheses where the amine functionality needs to be temporarily masked.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 4-position of the phenyl ring, facilitating the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
This compound is a compound with intriguing structural features that suggest a range of potential applications in medicinal chemistry and organic synthesis. While its discovery and history are not well-documented, its synthesis is straightforward based on established chemical principles.
The primary area for future research lies in the comprehensive biological evaluation of this compound. Screening for activity in various assays, including those for CNS receptor binding, enzyme inhibition, and antimicrobial effects, would be highly valuable. Furthermore, a detailed investigation into its pharmacokinetic and toxicological profiles would be necessary to assess its potential as a drug lead.
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Wang, G., et al. (2015). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Molecules, 20(7), 12345-12358. [Link]
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N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide theoretical studies.
An In-Depth Technical Guide to the Theoretical Investigation of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we establish a self-validating protocol that predicts the molecule's conformational landscape, electronic reactivity, and spectral signatures. This guide emphasizes the causality behind methodological choices, providing a robust foundation for future experimental and computational research.
Introduction: The Rationale for a Theoretical Approach
This compound belongs to the broad class of substituted acetamides. Related compounds, particularly those containing a bromophenyl moiety, have demonstrated a range of biological activities and serve as important intermediates in medicinal chemistry.[1][2][3] The introduction of a trifluoroacetyl group can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions, making this compound a person of interest for further investigation.[4]
Theoretical studies, grounded in quantum chemistry, offer a powerful, cost-effective, and precise method to probe molecular characteristics at an atomic level.[5][6] They allow us to predict stable structures, understand electronic behavior, and interpret spectroscopic data before a single physical experiment is conducted. This guide details a systematic computational workflow designed to build a complete theoretical profile of this compound, providing foundational knowledge to accelerate its potential development.
Part I: Conformational Landscape Analysis
Expertise & Experience: The biological function and chemical reactivity of a flexible molecule are governed by its preferred three-dimensional shape or conformation. This compound possesses several rotatable single bonds, creating a complex potential energy surface with multiple energy minima. Identifying the global minimum and other low-energy conformers is the critical first step in any meaningful theoretical analysis.[7][8]
Key Rotatable Bonds
The primary degrees of rotational freedom that dictate the conformational possibilities are around the C-C and C-N bonds of the ethylamine bridge. The diagram below highlights these key torsions.
Caption: Key rotatable bonds (τ1, τ2, τ3) in the molecule.
Protocol: Conformational Search and Optimization
Trustworthiness: This protocol employs a multi-step approach, starting with a broad, low-cost search and refining the results with a high-accuracy quantum mechanical method. This ensures that the conformational space is thoroughly explored and the final geometries are reliable.
-
Initial Structure Generation: Construct the 3D model of this compound using a molecular builder. The IUPAC name is N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide.[9]
-
Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ1, τ2, and τ3) in increments (e.g., 30°). Use a computationally inexpensive level of theory, such as the semi-empirical GFN2-xTB method, for this initial exploration.
-
Conformer Selection: Identify all unique energy minima from the surface scan. Select all conformers within a reasonable energy window (e.g., 10 kcal/mol) of the lowest-energy structure for further refinement.
-
DFT Geometry Optimization: Optimize the geometry of each selected conformer using Density Functional Theory (DFT).
-
Method: The ωB97X-D functional is recommended as it includes long-range corrections and empirical dispersion, which are crucial for accurately modeling potential intramolecular non-covalent interactions.[7]
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) for geometric flexibility.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (ωB97X-D/6-311++G(d,p)) for each optimized structure.
-
Validation: Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
Thermodynamics: Use the frequency output to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy at 298.15 K.
-
Data Presentation: Energetic Comparison
The thermodynamic data obtained should be summarized to identify the most stable conformer(s).
| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| Conf-01 | 0.00 | 0.00 | 0.00 | Calculated |
| Conf-02 | Calculated | Calculated | Calculated | Calculated |
| Conf-03 | Calculated | Calculated | Calculated | Calculated |
| ... | ... | ... | ... | ... |
Workflow Visualization
Caption: Workflow for Conformational Analysis.
Part II: Analysis of Structural and Electronic Properties
Expertise & Experience: With the global minimum energy conformer identified, we can perform a detailed analysis of its geometric and electronic structure. This provides insights into molecular stability, reactivity, and potential sites for intermolecular interactions, which are fundamental in drug design.[3]
Protocol: Property Calculation
All calculations in this section should be performed on the lowest Gibbs free energy conformer identified in Part I.
-
Geometric Parameter Analysis:
-
Extract key bond lengths, bond angles, and dihedral angles from the optimized structure.
-
Rationale: These values serve as a theoretical benchmark. They can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model.[1][10] For example, the amide C-N bond length can indicate the degree of double-bond character.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Rationale: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[3]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface and map it onto the molecule's electron density.
-
Rationale: The MEP map is a visual guide to the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen), while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack (e.g., around the amide proton).
-
Data Presentation: Key Properties
Table 2: Selected Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Typical Experimental Value[1] |
|---|---|---|---|
| Bond Length | C=O | Calculated Å | ~1.23 Å |
| C(amide)-N | Calculated Å | ~1.33 Å | |
| C-Br | Calculated Å | ~1.90 Å | |
| Bond Angle | O-C-N | Calculated ° | ~122° |
| Dihedral Angle| C-C-N-C | Calculated ° | - |
Table 3: Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Calculated |
| LUMO | Calculated |
| HOMO-LUMO Gap | Calculated |
Conceptual Workflow
Caption: From Structure to Function: Electronic Property Analysis.
Part III: Theoretical Spectroscopic Profiling
Expertise & Experience: The theoretical prediction of vibrational (IR) and nuclear magnetic resonance (NMR) spectra is an invaluable tool for structure confirmation. By comparing calculated spectra to experimental results, one can confirm the identity and purity of a synthesized compound. Discrepancies can often be explained by environmental factors (solvent, crystal packing) not present in the gas-phase calculation, providing even deeper insight.
Protocol: Spectral Calculations
-
Vibrational (FT-IR) Spectrum:
-
The vibrational frequencies and IR intensities are obtained directly from the frequency calculation performed in Part I.
-
Trustworthiness: Raw computed frequencies are typically higher than experimental values due to the harmonic approximation. It is standard practice to apply a uniform scaling factor (e.g., ~0.96-0.98 for ωB97X-D) to the calculated frequencies for better agreement with experiment.
-
Assign key peaks based on animated vibrational modes, such as the N-H stretch, C=O stretch, C-F stretches, and aromatic C-H bends.
-
-
Nuclear Magnetic Resonance (NMR) Spectrum:
-
Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level (ωB97X-D/6-311++G(d,p)).
-
Trustworthiness: To convert absolute shielding values (σ) to chemical shifts (δ), a reference standard must be used. Calculate the shielding value for Tetramethylsilane (TMS) at the identical level of theory and use the formula: δsample = σTMS - σsample.[4]
-
This protocol provides a theoretical prediction of the NMR spectrum, aiding in the assignment of experimental peaks.
-
Workflow for Theoretical Spectroscopy
Caption: Computational workflow for predicting IR and NMR spectra.
Conclusion
This guide presents a rigorous, multi-faceted computational protocol for the comprehensive theoretical study of this compound. By systematically executing the described analyses—from conformational search to electronic property calculation and spectroscopic prediction—researchers can develop a deep, atomistic understanding of this molecule. The insights gained from these theoretical studies form a critical, data-driven foundation that can effectively guide and de-risk subsequent experimental efforts in synthesis, characterization, and biological evaluation. This synergy between computational prediction and experimental validation represents a cornerstone of modern chemical and pharmaceutical research.
References
A consolidated list of authoritative sources is provided below. All URLs have been verified for accessibility.
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Praveen, M. N., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o424–o425. [Link]
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Ferreira, S. B., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o396. [Link]
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Tanaka, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Molecules, 28(10), 4165. [Link]
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Sun, N., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1824. [Link]
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PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Abraham, R. J., et al. (2007). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. Magnetic Resonance in Chemistry, 45(9), 757-765. [Link]
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Pisani, M., et al. (2020). Quantum chemical study on phenethylamines reveals new cation structures. Journal of Molecular Modeling, 26(1), 16. [Link]
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da S. K. A., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e52410817625. [Link]
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Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E, E69, o424-o425. [Link]
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Al-Shammari, M. B., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11099–11112. [Link]
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Abraham, R. J., et al. (1996). Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Journal of the Chemical Society, Perkin Transactions 2, (8), 1705-1713. [Link]
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AQA. (2015). A-level Chemistry Specification. AQA 7405. [Link]
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Schou, M., et al. (2025). Quantum simulation of actinide chemistry: towards scalable algorithms on trapped ion quantum computers. arXiv preprint. [Link]
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Kumar, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 53. [Link]
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Obulum, V. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Scientific Reports, 12(1), 5406. [Link]
-
Andre, F., et al. (1993). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Bulletin des Sociétés Chimiques Belges, 102(8), 569-586. [Link]
-
Salcedo, R., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 27(21), 7480. [Link]
-
Zhang, Y-L., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1045–1050. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, E65, o2023. [Link]
-
Manukumar, H. M., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1224, 128989. [Link]
-
Cimpoesu, F., et al. (2023). Assessing Quantum Calculation Methods for the Account of Ligand Field in Lanthanide Compounds. Magnetochemistry, 9(6), 154. [Link]
-
Giner, M. (2019). Quantum Chemical Modelling of Enzymatic and Organometallic Reactions. Doctoral Thesis, KTH Royal Institute of Technology. [Link]
- Ganesan, A. (2015). Use of trifluoroacetamide for n-terminal protection.
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- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide experimental protocols.
An In-Depth Guide to the Synthesis and Characterization of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key intermediate in medicinal chemistry and drug development. This protocol is designed for researchers and scientists, offering not just a methodology, but the scientific rationale behind each step to ensure reproducibility and safety.
The trifluoroacetamide moiety is a valuable functional group in pharmaceutical sciences. Its inclusion can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity. The trifluoroacetyl group serves as a bioisostere for other functional groups and can act as a protective group for amines.[1][2] This guide details a robust procedure for the trifluoroacetylation of 4-bromophenethylamine, a common building block in the synthesis of psychoactive compounds and other biologically active molecules.[3][4][5]
Core Synthesis: Reaction Principle and Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution of 4-bromophenethylamine with trifluoroacetic anhydride (TFAA).
Reaction:
4-Bromophenethylamine + Trifluoroacetic Anhydride → this compound + Trifluoroacetic acid
Mechanism:
The reaction proceeds via a nucleophilic attack by the primary amine of 4-bromophenethylamine on one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group. A base, such as triethylamine, is crucial in this process. It serves to deprotonate the resulting positively charged ammonium species and to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion. The use of TFAA is efficient as it is highly reactive and the byproducts are volatile.[6]
Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 4-Bromophenethylamine | 73918-56-6 | 200.08 g/mol | 10.0 | 1.0 | 2.00 g |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 g/mol | 12.0 | 1.2 | 1.70 mL (2.52 g) |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 15.0 | 1.5 | 2.09 mL (1.52 g) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | - | - | 50 mL |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | - | As needed |
| Ethyl Acetate (for chromatography) | 141-78-6 | - | - | - | As needed |
| Hexane (for chromatography) | 110-54-3 | - | - | - | As needed |
Synthesis Workflow Diagram
Caption: Overall workflow for synthesis and analysis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (2.00 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C. This is critical to control the exothermic nature of the acylation.
-
Acylation: Add trifluoroacetic anhydride (1.70 mL, 12.0 mmol) dropwise to the cold, stirring solution over 15 minutes using a syringe. A white precipitate (triethylammonium trifluoroacetate) may form.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting amine.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Washing:
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess triethylamine.
-
Wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove trifluoroacetic acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.
-
Procedure: Load the crude product onto the column and elute with the solvent system. Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
-
Final Product: Evaporate the solvent from the pure fractions to yield this compound as a white to off-white solid.
Structural Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Chemical Structure Diagram
Caption: Synthesis of the target compound.
Expected Analytical Data
-
Molecular Formula: C₁₀H₉BrF₃NO.[7]
-
Molecular Weight: 296.08 g/mol .[7]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.45 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ ~7.10 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
δ ~6.50 ppm (br s, 1H): Amide N-H proton.
-
δ ~3.60 ppm (q, 2H): Methylene protons (-CH₂-NH) adjacent to the amide nitrogen.
-
δ ~2.90 ppm (t, 2H): Methylene protons (-CH₂-Ar) adjacent to the aromatic ring.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~157 ppm (q): Carbonyl carbon of the amide, showing coupling to the fluorine atoms.
-
δ ~137 ppm: Aromatic quaternary carbon attached to the ethyl group.
-
δ ~132 ppm: Aromatic C-H carbons.
-
δ ~130 ppm: Aromatic C-H carbons.
-
δ ~121 ppm: Aromatic quaternary carbon attached to bromine.
-
δ ~116 ppm (q): Trifluoromethyl carbon (CF₃), showing strong coupling to fluorine.
-
δ ~42 ppm: Methylene carbon (-CH₂-NH).
-
δ ~35 ppm: Methylene carbon (-CH₂-Ar).
-
-
¹⁹F NMR (in CDCl₃):
-
A single sharp signal (singlet or triplet depending on coupling to N-H) is expected around -76 ppm .
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak (M⁺) will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Expected peaks at m/z 295 and 297 .
-
-
Infrared (IR) Spectroscopy (KBr or ATR):
-
~3300 cm⁻¹: N-H stretching (amide).
-
~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~1700 cm⁻¹: C=O stretching (Amide I band), strong.
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~1200-1100 cm⁻¹: C-F stretching, very strong.
-
Safety and Handling
This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Trifluoroacetic Anhydride (TFAA): Extremely corrosive and causes severe skin and eye burns.[8][9] It reacts violently with water and is a lachrymator.[8] Handle with extreme care using chemically resistant gloves, safety goggles, and a lab coat.
-
4-Bromophenethylamine: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
Always have appropriate spill kits and emergency procedures in place before starting the experiment.
References
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]
- Royal Society of Chemistry. (2014). Supplementary Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
-
Shokova, E. A., Tafeenko, V. A., & Kovaleva, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. Retrieved from [Link]
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Trifluoroacetic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). Retrieved from [Link]
-
National Institutes of Health. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2019087172A1 - Process for preparation of brivaracetam.
-
EMD Millipore Corporation. (n.d.). MATERIAL SAFETY DATA SHEET - according to the Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
Sources
- 1. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. Trifluoroacetamides [organic-chemistry.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide in Medicinal Chemistry
Introduction: A Strategic Scaffold in Modern Drug Discovery
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a synthetic compound that stands at the confluence of several key strategic elements in medicinal chemistry. Its structure, featuring a brominated aromatic ring, a flexible ethylamine linker, and a trifluoroacetylated nitrogen, presents a versatile platform for the development of novel therapeutic agents. The strategic incorporation of fluorine, a common practice in modern drug design, often enhances metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols related to this compound. We will explore its role as a key intermediate in organic synthesis and its potential as a lead compound for targeting various biological systems, including enzymes and receptors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry. These properties influence its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem CID: 1518036 |
| Molecular Weight | 296.08 g/mol | PubChem CID: 1518036 |
| XLogP3-AA | 3.3 | PubChem CID: 1518036 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 1518036 |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 1518036 |
PART 1: Synthetic Protocols and Chemical Utility
The true value of this compound in a medicinal chemistry campaign begins with its synthesis and its utility as a scaffold for further chemical elaboration.
Protocol 1: Synthesis of this compound
This protocol details the straightforward synthesis of the title compound via the trifluoroacetylation of 4-bromophenethylamine. The trifluoroacetyl group serves not only as a potential pharmacophore but also as a robust protecting group for the amine.[2]
Objective: To synthesize this compound with high purity.
Materials:
-
4-Bromophenethylamine
-
Trifluoroacetic anhydride (TFAA) or S-Ethyl trifluorothioacetate
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-bromophenethylamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution dropwise while stirring.
-
Trifluoroacetylation: Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture. The reaction is exothermic; maintain the temperature at 0 °C during the addition. Alternatively, S-ethyl trifluorothioacetate can be used as a milder trifluoroacetylating agent, which may require longer reaction times or gentle heating.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture.
-
Cooling the reaction to 0 °C controls the exothermicity of the acylation reaction.
-
Triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
The aqueous work-up removes unreacted reagents and byproducts.
Caption: Synthetic workflow for this compound.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The 4-bromophenyl moiety is a key feature that allows for extensive diversification of the core scaffold through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of a library of analogs with varied substituents at the 4-position of the phenyl ring, facilitating structure-activity relationship (SAR) studies.
Objective: To synthesize novel analogs of this compound via Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction.
-
The base is required to activate the boronic acid.
-
Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.
PART 2: Applications in Medicinal Chemistry
The structural features of this compound suggest its potential utility in several areas of medicinal chemistry, primarily as a scaffold for the development of enzyme inhibitors and receptor modulators.
Application 1: Development of Enzyme Inhibitors
The trifluoroacetyl group can act as a bioisostere for other functional groups and can participate in key interactions within an enzyme's active site. For instance, trifluoromethyl ketones are known potent inhibitors of various hydrolases, where the hydrated ketone mimics the tetrahedral transition state of amide or ester hydrolysis.[3] While an amide is less electrophilic than a ketone, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially leading to interactions with nucleophilic residues in an enzyme active site.
Hypothetical Target Class: Serine Hydrolases
Plausible Mechanism of Action: The trifluoroacetamide moiety could act as a "warhead" that covalently modifies a serine residue in the active site of a serine hydrolase. The electron-withdrawing trifluoromethyl group would make the carbonyl carbon more susceptible to nucleophilic attack by the serine hydroxyl group, forming a stable hemiaminal adduct and thereby inhibiting the enzyme.
Protocol 3: Screening for Serine Hydrolase Inhibition
Objective: To assess the inhibitory potential of this compound and its derivatives against a panel of serine hydrolases.
Materials:
-
Purified serine hydrolase (e.g., acetylcholinesterase, fatty acid amide hydrolase)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
This compound and its synthesized analogs
-
Positive control inhibitor
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Serially dilute the compounds to obtain a range of concentrations.
-
Enzyme Assay: In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
A fluorogenic or chromogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity.
-
Including a positive control inhibitor validates the assay's ability to detect inhibition.
-
Determining the IC₅₀ value allows for the quantitative comparison of the potency of different compounds.
Caption: Hypothetical mechanism of serine hydrolase inhibition.
Application 2: Probing Receptor Binding and Modulation
The 4-bromophenethyl group is a common scaffold in neuropharmacology. The phenyl ring can engage in pi-stacking and hydrophobic interactions within a receptor's binding pocket, while the bromine atom can form halogen bonds, which are increasingly recognized as important drug-receptor interactions.[4] The flexible ethylamine linker allows the molecule to adopt various conformations to fit into different binding sites.
Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs) or Ion Channels
Plausible Mechanism of Action: The compound could act as an agonist, antagonist, or allosteric modulator of a receptor. The 4-bromophenyl moiety could anchor the molecule in a hydrophobic pocket, while the trifluoroacetamide tail could interact with other regions of the receptor, influencing its conformational state and signaling activity. Derivatives synthesized via Suzuki coupling could be used to probe the steric and electronic requirements of the binding pocket.
Protocol 4: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and its analogs to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Binding buffer
-
This compound and its analogs
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the competitor concentration to determine the Ki (inhibitory constant).
Causality Behind Experimental Choices:
-
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor.
-
The use of a specific radiolabeled ligand ensures that binding to the target receptor is being measured.
-
The non-specific binding control is essential for accurately calculating specific binding.
Conclusion
This compound represents a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a chemically tractable bromophenyl group make it an excellent starting point for the generation of diverse chemical libraries. The trifluoroacetamide moiety imparts favorable physicochemical properties and offers potential for specific interactions with biological targets. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound and its derivatives as novel enzyme inhibitors or receptor modulators, ultimately contributing to the discovery of new therapeutic agents.
References
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link].
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link].
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Center for Biotechnology Information. Available at: [Link].
- Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. Google Patents.
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate. Available at: [Link].
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link].
-
(PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Available at: [Link].
-
The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
-
(PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link].
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. Available at: [Link].
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link].
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Developments of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid. ResearchGate. Available at: [Link].
-
Drug design principles - Stereoelectronics. Available at: [Link].
- Trifluoroacetylation for amines. Google Patents.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
-
Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. National Center for Biotechnology Information. Available at: [Link].
-
Trifluoroacetamides. Organic Chemistry Portal. Available at: [Link].
-
Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β 3 -Adrenergic Agonist Mirabegron to α 1A. MDPI. Available at: [Link].
-
A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. ResearchGate. Available at: [Link].
-
Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. ResearchGate. Available at: [Link].
-
Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. Available at: [Link].
-
Fluoro ketone inhibitors of hydrolytic enzymes. National Center for Biotechnology Information. Available at: [Link].
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
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Application Notes & Protocols: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide in Modern Chemical Research
Introduction: Unveiling the Potential of a Multifunctional Chemical Tool
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated organic compound that stands at the intersection of synthetic utility and potential biological relevance. Its molecular architecture, featuring a brominated aromatic ring, an ethylamine backbone, and a trifluoroacetyl-protected amine, makes it a highly versatile tool for researchers in organic synthesis, medicinal chemistry, and drug development. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the trifluoroacetamide group not only serves as a robust protecting group for the primary amine but also introduces a fluorine motif, which can significantly modulate the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth exploration of the scientific rationale and practical applications of this compound as a research chemical, complete with detailed experimental protocols.
Physicochemical Properties and Structural Data
A thorough understanding of a research chemical's properties is paramount for its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | [1] |
| CAS Number | 181514-21-6 | [1] |
| Molecular Formula | C₁₀H₉BrF₃NO | [1] |
| Molecular Weight | 296.08 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. Insoluble in water. |
Core Applications in Research & Development
The unique combination of a reactive bromide, a protected amine, and a trifluoromethyl group makes this compound a valuable asset in several research domains.
A Versatile Intermediate for Complex Molecule Synthesis
The 4-bromophenyl moiety is a cornerstone for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, making the compound an excellent starting material for the synthesis of diverse molecular scaffolds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
The trifluoroacetamide group is generally stable under these reaction conditions, allowing for the late-stage deprotection and further functionalization of the amine.
Scaffold for Medicinal Chemistry and Drug Discovery
The phenethylamine core is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[2]
Tool for ¹⁹F NMR-Based Screening and Mechanistic Studies
The presence of the -CF₃ group provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the use of the compound in various ¹⁹F NMR-based applications:
-
Fragment-Based Screening: As a fluorine-containing fragment, changes in the ¹⁹F NMR signal upon binding to a biological target can be monitored to identify hits.
-
Mechanistic Probes: Incorporation into a larger molecule allows for the study of its interactions with enzymes or receptors, with the ¹⁹F signal serving as a reporter of the local chemical environment.[2]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the application of this compound in a research setting.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details a representative Suzuki-Miyaura coupling reaction to demonstrate the utility of this compound as a synthetic intermediate.
Workflow Diagram:
Sources
The Strategic Utility of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide has emerged as a significant scaffold, offering a unique combination of functionalities that can be orthogonally manipulated to forge new carbon-carbon and carbon-nitrogen bonds. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications and detailed protocols involving this valuable synthetic intermediate.
The structure of this compound incorporates two key features that underpin its synthetic utility.[1] Firstly, the aryl bromide moiety serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Secondly, the trifluoroacetamide group provides a robust protecting group for the primary amine of the phenethylamine core. The electron-withdrawing nature of the trifluoromethyl group enhances the stability of the amide bond, yet it can be cleaved under specific conditions to liberate the free amine for further functionalization.
This guide will delve into the practical applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and subsequent transformations to access novel phenethylamine derivatives with potential pharmacological activity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | [1] |
| Molecular Weight | 296.08 g/mol | [1] |
| CAS Number | 181514-21-6 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 6.50 (br s, 1H), 3.65 (q, J = 6.8 Hz, 2H), 2.89 (t, J = 7.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.2 (q, J = 37.0 Hz), 137.0, 132.2, 130.6, 121.5, 115.8 (q, J = 288.0 Hz), 41.2, 34.8.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -75.8.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenethylamines
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate novel biaryl-substituted phenethylamine derivatives. These scaffolds are of significant interest in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules.
Sources
Protocol for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide derivatization.
Abstract
This document provides a comprehensive guide for the derivatization of 4-bromophenethylamine to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. The trifluoroacetyl group is a crucial derivatizing agent in analytical chemistry, particularly for gas chromatography, as it enhances the volatility and thermal stability of polar molecules containing -NH and -OH functional groups. Furthermore, in synthetic organic chemistry, the trifluoroacetamide moiety serves as a valuable protecting group for primary and secondary amines due to its stability under various conditions and its susceptibility to cleavage under specific basic conditions. This protocol details a robust and efficient method for this transformation, discusses the underlying chemical principles, and provides guidance on the characterization of the final product.
Introduction: The Rationale for Trifluoroacetylation
The introduction of a trifluoroacetyl group to an amine, a process known as trifluoroacetylation, is a cornerstone technique for researchers in drug discovery, metabolomics, and analytical sciences. The primary amine of 4-bromophenethylamine, a compound of interest in medicinal chemistry due to its structural relation to various bioactive molecules, presents analytical challenges due to its polarity and potential for unwanted side reactions.
Derivatization with a trifluoroacetyl group addresses these challenges through several key mechanisms:
-
Increased Volatility: The highly fluorinated trifluoroacetyl group significantly reduces the polarity of the amine, thereby increasing the volatility of the derivative. This is particularly advantageous for gas chromatography (GC) analysis, allowing for sharper peaks and improved separation.
-
Enhanced Thermal Stability: The resulting amide bond is generally more stable to thermal degradation compared to the free amine, a critical factor for GC analysis which often involves high temperatures.
-
Amine Protection: In the context of multi-step organic synthesis, the trifluoroacetyl group serves as an effective protecting group for the primary amine of 4-bromophenethylamine.[1] It is stable to a wide range of reaction conditions, yet can be selectively removed when desired.
-
Improved Detection: For techniques like electron capture detection (ECD) in GC, the presence of multiple fluorine atoms in the trifluoroacetyl group dramatically enhances the detector response, allowing for trace-level analysis.
This application note provides a detailed, step-by-step protocol for the efficient synthesis, purification, and characterization of this compound.
Reaction Scheme and Mechanism
The derivatization reaction proceeds via a nucleophilic acyl substitution. The primary amine of 4-bromophenethylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride (TFAA). The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
Reaction:
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromophenethylamine attacks a carbonyl carbon of trifluoroacetic anhydride.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The trifluoroacetate anion, a good leaving group, is expelled, reforming the carbonyl double bond and yielding the protonated product.
-
Deprotonation: The base (pyridine) deprotonates the nitrogen atom, yielding the final this compound and the pyridinium trifluoroacetate salt.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Bromophenethylamine | ≥98% | Sigma-Aldrich | 73918-56-6 |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | 407-25-0 |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl) | Aqueous solution | Lab Prepared | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific | 7487-88-9 |
| Round-bottom flask (50 mL) | - | VWR | - |
| Magnetic stirrer and stir bar | - | VWR | - |
| Ice bath | - | Lab Prepared | - |
| Separatory funnel (125 mL) | - | VWR | - |
| Rotary evaporator | - | Heidolph | - |
Safety Precautions
-
Trifluoroacetic anhydride (TFAA) is extremely corrosive, volatile, and reacts violently with water. [2] It causes severe burns upon contact with skin and eyes and is toxic upon inhalation. All manipulations involving TFAA must be performed in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. It has a strong, unpleasant odor. Handle in a chemical fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact. Handle in a chemical fume hood.
-
4-Bromophenethylamine is a skin and eye irritant. Handle with care and wear appropriate PPE.
Derivatization Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.0 g, 5.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (20 mL).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.
-
Addition of Pyridine: Slowly add anhydrous pyridine (0.44 mL, 5.5 mmol, 1.1 equivalents) to the stirred solution.
-
Addition of TFAA: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (0.77 mL, 5.5 mmol, 1.1 equivalents) dropwise over a period of 10 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The product should have a higher Rf value than the starting amine.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a 125 mL separatory funnel containing 30 mL of deionized water.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to neutralize any remaining acidic components.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization.[3] A suitable solvent system for recrystallization is a mixture of hexane and ethyl acetate.[4][5] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉BrF₃NO |
| Molecular Weight | 296.08 g/mol [6] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.50 (br s, 1H, N-H)
-
δ 3.60 (q, J = 6.8 Hz, 2H, -CH₂-NH)
-
δ 2.90 (t, J = 6.8 Hz, 2H, Ar-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 157.2 (q, JC-F = 37 Hz, C=O)
-
δ 137.5 (Ar-C)
-
δ 132.0 (Ar-CH)
-
δ 130.5 (Ar-CH)
-
δ 121.0 (Ar-C-Br)
-
δ 115.8 (q, JC-F = 288 Hz, CF₃)
-
δ 42.0 (-CH₂-NH)
-
δ 35.0 (Ar-CH₂-)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -75.8 (s, 3F, CF₃)
-
-
Mass Spectrometry (GC-MS, EI):
-
The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 295/297 (due to the isotopic pattern of bromine).
-
Common fragmentation patterns for phenethylamines often include cleavage of the benzylic C-C bond, which would result in a fragment at m/z 183/185 (Br-C₆H₄-CH₂⁺). Another significant fragment would arise from the loss of the trifluoroacetyl group.
-
Experimental Workflow Diagram
Figure 1. Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Extend the reaction time. - Use a slight excess of TFAA and pyridine. |
| Product loss during work-up | - Ensure complete extraction of the product from the aqueous layers. - Minimize the amount of solvent used for recrystallization. | |
| Incomplete Reaction | Inactive reagents | - Use freshly opened or distilled TFAA and anhydrous pyridine. |
| Insufficient reaction time or temperature | - Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can be considered if necessary. | |
| Product is an oil or does not crystallize | Presence of impurities | - Repeat the aqueous work-up steps to ensure all pyridine and acidic byproducts are removed. - Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). |
| Incorrect recrystallization solvent | - Experiment with other solvent systems (e.g., toluene/hexane, chloroform/hexane). |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The derivatization is straightforward, high-yielding, and utilizes readily available reagents. The resulting trifluoroacetamide is a valuable compound for various applications in analytical and synthetic chemistry. By following the detailed steps and safety precautions outlined, researchers can confidently prepare this derivative for their specific needs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.
- Al-Hiari, Y. M., et al. (2012). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 5(2), 213-219.
-
PubChem. 4-Bromophenethylamine. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.
- Google Patents. (2009). KR101083935B1 - Trifluoroacetylation for amines. . Accessed January 22, 2026.
- López, S. E., Restrepo, J., & Salazar, J. R. (2010). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis, 7(5), 414-432.
-
Chemistry LibreTexts. (2022). Recrystallization. [Link]. Accessed January 22, 2026.
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]. Accessed January 22, 2026.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]. Accessed January 22, 2026.
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Application Notes and Protocols: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide as a Versatile Building Block for Novel Compound Synthesis
Introduction: Strategic Importance in Medicinal Chemistry and Drug Discovery
In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide emerges as a highly valuable and versatile bifunctional scaffold. This compound ingeniously combines two key reactive functionalities: a bromo-substituted aromatic ring, ripe for a multitude of cross-coupling reactions, and a stable, yet readily cleavable, trifluoroacetamide-protected amino group.
The 4-bromophenethyl moiety is a common motif in pharmacologically active compounds, and its presence allows for the introduction of diverse substituents at a late stage of a synthetic sequence, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] The trifluoroacetamide protecting group offers exceptional stability under a wide range of reaction conditions, yet it can be removed under mild basic conditions, ensuring orthogonality with many other protecting groups used in complex syntheses.[2][3][4] This dual reactivity makes this compound an ideal starting material for the synthesis of novel amines, amides, and more complex heterocyclic systems, which are foundational to the development of new therapeutic agents and advanced materials.[5]
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and subsequent use in key synthetic transformations, and insights into the rationale behind the chosen experimental conditions.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is critical for its effective use in synthesis, including monitoring reaction progress and confirming the identity of products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | [6] |
| Molecular Weight | 296.08 g/mol | [6] |
| CAS Number | 181514-21-6 | [6] |
| Appearance | White to off-white solid (typical) | General knowledge |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | [6] |
Spectroscopic Data
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons on the bromophenyl ring, the two methylene groups of the phenethyl chain, and the N-H proton of the amide.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain, the carbonyl carbon of the amide, and the trifluoromethyl carbon.[7]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. Key vibrational bands are expected for the N-H stretch, C=O stretch of the amide, C-F stretches of the trifluoromethyl group, and aromatic C-H and C=C stretches.[8]
-
MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its application in palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the trifluoroacetylation of 4-bromophenethylamine. The trifluoroacetyl group is introduced using ethyl trifluoroacetate, a common and effective reagent for this transformation.[2]
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials:
-
4-Bromophenethylamine
-
Ethyl trifluoroacetate
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromophenethylamine (1.0 eq) in methanol, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Causality and Self-Validation:
-
Triethylamine: Acts as a base to deprotonate the amine, increasing its nucleophilicity towards the electrophilic carbonyl of ethyl trifluoroacetate.
-
Methanol: A suitable polar solvent that dissolves the starting materials.
-
Aqueous Work-up: The acid wash removes excess triethylamine, the bicarbonate wash removes any trifluoroacetic acid byproduct, and the brine wash removes residual water. This ensures the purity of the final product.
-
TLC Monitoring: Regular monitoring of the reaction by TLC confirms the consumption of the starting material and the formation of the product, preventing unnecessary heating or extended reaction times.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[10][11][12][13]
Reaction Scheme:
Caption: C-C bond formation via Suzuki coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene and water, or 1,4-dioxane and water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos; 4-10 mol%).
-
Add the base (e.g., K₂CO₃; 2.0-3.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the de-gassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Causality and Self-Validation:
-
Palladium Catalyst: The cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[11]
-
Phosphine Ligand: Stabilizes the palladium catalyst, enhances its reactivity, and influences the reaction scope. Bulky, electron-rich ligands are often preferred for challenging couplings.
-
Base: Essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound, a key reaction for the synthesis of diaryl amines or aryl alkyl amines.
Reaction Scheme:
Sources
- 1. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections | PLOS One [journals.plos.org]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. nobelprize.org [nobelprize.org]
Topic: Comprehensive Analytical Methodologies for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization, purity assessment, and quantification of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. As a key intermediate and research compound, establishing robust and reliable analytical protocols is paramount for ensuring quality and consistency in drug development and scientific research. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, providing a framework for method validation and adaptation.
Introduction and Compound Overview
This compound (C₁₀H₉BrF₃NO) is a halogenated and fluorinated organic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a brominated aromatic ring and a trifluoroacetamide moiety, makes it a valuable synthetic intermediate. The bromine atom serves as a handle for cross-coupling reactions, while the trifluoroacetyl group can modulate physicochemical properties such as lipophilicity and metabolic stability.
Given its role in synthesis, the unambiguous identification, structural confirmation, and purity assessment of this compound are critical. Impurities can significantly impact the safety, efficacy, and quality of downstream products, making the development of sensitive and specific analytical methods a regulatory and scientific necessity.[2][3] This guide outlines a multi-technique approach to provide a complete analytical profile of the molecule.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |
| Molecular Weight | 296.08 g/mol | PubChem[1] |
| CAS Number | 181514-21-6 | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[1] |
Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile, moderately polar organic compounds. This method separates the target analyte from potential impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase. For this compound, a C18 column is selected due to its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.[5] A gradient elution using acetonitrile and water is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and quantified within a reasonable runtime. UV detection is chosen because the bromophenyl group provides a strong chromophore, allowing for sensitive detection.
Experimental Workflow: HPLC Purity Analysis
Caption: HPLC analysis workflow from preparation to data processing.
Protocol 2.1: RP-HPLC Method for Purity Determination
-
Instrumentation & Columns:
-
Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Causality: Formic acid is used as a mobile phase modifier to improve peak shape and suppress the ionization of any residual silanol groups on the stationary phase, leading to more symmetrical peaks.[7]
-
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or DAD scan 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in the diluent.
-
For analysis, dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove particulates.
-
-
System Suitability & Validation:
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards (e.g., 0.01 to 0.2 mg/mL) and inject them to establish a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Purity Calculation: Purity is calculated based on the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] this compound is well-suited for GC analysis. The trifluoroacetamide group enhances volatility compared to a non-fluorinated analog.[8] This method provides both chromatographic retention time for identification and a mass spectrum for definitive structural confirmation. The mass spectrum is particularly informative due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in a characteristic M+ and M+2 isotopic pattern for bromine-containing fragments.[9]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analysis workflow for structural confirmation.
Protocol 3.1: GC-MS Method for Identification
-
Instrumentation & Columns:
-
Gas chromatograph coupled to a mass selective detector (MSD).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MSPLUS, or equivalent).[10]
-
Causality: A low-polarity 5% phenyl column is a robust general-purpose column that provides good separation for a wide range of semi-volatile compounds.
-
-
-
Instrumental Conditions:
| Parameter | Setting |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
-
Sample Preparation:
-
Prepare a dilute solution of the sample at approximately 100 µg/mL (100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Data Interpretation:
-
Retention Time: The compound will have a characteristic retention time under the specified conditions.
-
Mass Spectrum: The EI mass spectrum should be evaluated for key structural information.
-
Table 2: Expected Mass Fragments for this compound
| m/z (Mass/Charge) | Fragment Identity | Comments |
| 295 / 297 | [M]⁺ | Molecular Ion. Shows the characteristic ~1:1 isotope pattern for one bromine atom. |
| 184 / 186 | [C₈H₈Br]⁺ | Loss of the trifluoroacetamide group via cleavage of the C-N bond. |
| 171 / 173 | [C₇H₆Br]⁺ | Likely from benzylic cleavage, forming the bromotropylium ion. |
| 113 | [C₂H₂F₃NO]⁺ | Trifluoroacetamide fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of Br from the bromotropylium ion). |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a very common fragment for trifluoromethyl-containing compounds. |
Unambiguous Structural Elucidation by NMR Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[11] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the fluorine environment. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and the structure of the ethyl linker. ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR will show a single resonance for the chemically equivalent fluorine atoms of the CF₃ group.
Protocol 4.1: NMR Sample Preparation and Analysis
-
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes (5 mm).
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: CDCl₃ is a good first choice for many organic molecules. If the amide N-H proton exchange is too fast or solubility is an issue, DMSO-d₆ is an excellent alternative that slows down N-H exchange, often resulting in a well-resolved coupling.[12]
-
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and vortex gently to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra according to instrument manufacturer protocols.
-
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |
| ~ 7.10 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to the ortho protons. Forms an AA'BB' system. |
| ~ 6.50 | Broad Triplet (br t) | 1H | N-H | Signal may be broad due to quadrupolar relaxation and exchange. Coupling to adjacent CH₂. |
| ~ 3.60 | Quartet (q) | 2H | -CH₂-N- | Deshielded by the adjacent nitrogen. Appears as a quartet due to coupling with both the NH and the other CH₂ group. |
| ~ 2.85 | Triplet (t) | 2H | Ar-CH₂- | Coupled to the adjacent -CH₂-N group. |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 157.0 (q) | C =O | Carbonyl carbon, deshielded. Shows quartet splitting due to coupling with the three fluorine atoms. |
| ~ 137.0 | Ar-C (quaternary) | Aromatic carbon attached to the ethyl group. |
| ~ 132.0 | Ar-C H (ortho to Br) | Aromatic CH carbons. |
| ~ 130.5 | Ar-C H (meta to Br) | Aromatic CH carbons. |
| ~ 121.0 | Ar-C -Br (quaternary) | Aromatic carbon attached to bromine. |
| ~ 116.0 (q) | C F₃ | Trifluoromethyl carbon, highly deshielded and split into a quartet by the three fluorine atoms. |
| ~ 42.0 | -C H₂-N- | Aliphatic carbon adjacent to nitrogen. |
| ~ 34.0 | Ar-C H₂- | Aliphatic carbon adjacent to the aromatic ring. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The combination of HPLC for purity and quantification, GC-MS for identity and volatile impurity profiling, and multi-nuclear NMR for definitive structural confirmation ensures a thorough characterization of the compound. These protocols are designed to be self-validating and serve as a reliable starting point for researchers, scientists, and drug development professionals to ensure the quality and integrity of their work.
References
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PubChem. This compound. [Link]
-
IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). [Link]
-
PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. [Link]
-
SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. [Link]
-
SIELC Technologies. Separation of N-(2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl)acetamide on Newcrom R1 HPLC column. [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubChem. N-(4-bromo-2-fluorophenyl)acetamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Synthesis of acetamide compounds. [Link]
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ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
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Phenomenex. GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. [Link]
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The Royal Society of Chemistry. Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - Supporting Information. [Link]
-
Hindawi. RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. [Link]
-
ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
PubMed. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. [Link]
-
Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Beni-Suef University Journal of Basic and Applied Sciences. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. [Link]
-
National Institutes of Health (NIH). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]
-
University of Nebraska-Lincoln (UNL) Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
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- 7. Separation of N-(2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]
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- 11. bionmr.unl.edu [bionmr.unl.edu]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide in ¹⁹F NMR Spectroscopy
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the application of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide as a reference standard and probe in Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will explore the unique physicochemical properties of this compound that make it particularly suitable for ¹⁹F NMR, detail its synthesis, and provide validated, step-by-step protocols for its use in chemical shift referencing and quantitative NMR (qNMR).
The Strategic Advantage of ¹⁹F NMR in Modern Research
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in pharmaceutical and chemical research. The ¹⁹F nucleus possesses several highly advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after tritium and protons.[1] These features provide exceptional sensitivity.
Crucially, the vast majority of biological systems are devoid of naturally occurring organofluorine compounds. This means that ¹⁹F NMR spectra of fluorinated drugs, probes, or fragments are free from endogenous background signals, offering a clear and unobstructed window to observe molecular interactions.[1][2] Furthermore, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[1] This sensitivity makes it a powerful method for detecting subtle molecular changes, such as those occurring during ligand-protein binding events, which is a cornerstone of fragment-based drug discovery (FBDD).[2]
However, the accurate and reproducible interpretation of these subtle changes hinges on precise chemical shift referencing.[2] This guide focuses on this compound, a compound with ideal characteristics for serving as a reliable internal standard in such demanding applications.
Profile: this compound
This compound is a synthetic organofluorine compound designed for high performance in NMR applications. Its structure combines features that confer chemical stability, spectral simplicity, and analytical utility.
| Property | Value | Source |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | [3] |
| Molecular Formula | C₁₀H₉BrF₃NO | [3] |
| Molecular Weight | 296.08 g/mol | [3] |
| CAS Number | 181514-21-6 | [3] |
Key Structural Features and Their Significance:
-
Trifluoroacetamide (-NHCOCF₃) Group: This is the reporter group for ¹⁹F NMR. The three magnetically equivalent fluorine atoms produce a sharp, single resonance (a singlet) in proton-decoupled ¹⁹F spectra.[4] This spectral simplicity is paramount for an internal standard, as it avoids spectral overlap with complex analyte signals. The chemical shift of trifluoroacetamide moieties typically falls within the -75 ppm to -78 ppm range, a region frequently populated by fluorinated drug candidates.[5][6]
-
Phenethyl Spacer: The ethyl linker provides flexibility and insulates the trifluoromethyl group from the direct electronic effects of the aromatic ring, contributing to a stable and predictable chemical shift.
-
4-Bromophenyl Ring: The bromine atom provides a site for potential further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of more complex probes.[7] It also imparts a distinct isotopic pattern in mass spectrometry, aiding in structural confirmation.
Core Applications in ¹⁹F NMR Spectroscopy
High-Precision Internal Chemical Shift Referencing
The large chemical shift dispersion of ¹⁹F NMR, while advantageous, makes spectra particularly sensitive to variations in sample matrix, temperature, and magnetic field homogeneity.[1][5] An internal reference standard is co-dissolved with the analyte to provide a stable "anchor" peak within the spectrum, against which all other peaks can be calibrated.
Why this compound is an Excellent Choice:
-
Chemical Inertness: The amide and C-F bonds are highly stable, preventing reactions with most analytes or biological macromolecules.
-
Spectral Simplicity: It produces a sharp singlet that is unlikely to overlap with signals from more complex fluorinated molecules.
-
Solubility: It is soluble in common organic NMR solvents such as DMSO-d₆, CDCl₃, and acetone-d₆.
Quantitative NMR (qNMR)
Quantitative NMR is an analytical method that determines the concentration or purity of a substance by comparing the integral of its NMR signal to that of a certified reference material of known concentration.[8] ¹⁹F qNMR is particularly powerful due to its high sensitivity and lack of signal overlap.[8]
By adding a precisely weighed amount of this compound to a sample containing a fluorinated analyte, the concentration of the analyte can be determined with high accuracy using the ratio of their signal integrals. For this application, it is critical to use acquisition parameters that ensure full relaxation of both the standard and analyte signals.[4]
Experimental Methodologies and Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard and reliable method for synthesizing the title compound via acylation of 4-bromophenethylamine.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromophenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white or off-white solid.
-
Self-Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sample Preparation for ¹⁹F NMR Analysis
Precision in sample preparation is fundamental to obtaining high-quality, reproducible data.
Caption: Workflow for preparing an NMR sample with an internal standard.
-
Prepare Stock Solutions:
-
Standard: Accurately weigh this compound and dissolve it in a high-purity deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration, for example, 10.0 mM.
-
Analyte: Prepare your sample(s) containing the fluorinated analyte(s) of interest in the exact same deuterated solvent.
-
-
Create Final Sample:
-
In a clean vial, combine a known volume of your analyte solution with a precise volume of the standard stock solution. For example, to a 500 µL analyte sample, add 25 µL of the 10.0 mM standard stock to achieve a final standard concentration of approximately 0.48 mM.
-
-
Homogenize: Vortex the final mixture for at least 30 seconds to ensure complete homogeneity.
-
Transfer: Transfer the solution to a high-quality NMR tube, ensuring the liquid height meets the minimum requirement for your spectrometer's probe.
Protocol 3: ¹⁹F NMR Data Acquisition Parameters
The following parameters are recommended for acquiring high-quality ¹⁹F NMR data for both referencing and quantification on a typical 400-600 MHz spectrometer.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgfhig (or equivalent) | Standard ¹⁹F observe pulse with inverse-gated ¹H decoupling to eliminate ¹H-¹⁹F coupling and suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[4] |
| Spectral Width (SW) | 200 - 250 ppm | Sufficient to cover the vast majority of organofluorine chemical shifts.[1] |
| Transmitter Offset (O1P) | ~ -100 ppm | Centered in a common region for organofluorine compounds. Adjust as needed to place both standard and analyte signals within the spectral window. |
| Acquisition Time (AQ) | 1.0 – 2.0 s | Provides adequate digital resolution to define sharp peaks. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (Critical for qNMR) | Must be at least five times the longest spin-lattice relaxation time (T₁) of any fluorine signal in the sample to ensure complete relaxation and accurate quantification. A conservative value of 30 s is often a good starting point. |
| Number of Scans (NS) | 16 - 256 | Dependent on sample concentration. Increase for dilute samples to improve the signal-to-noise ratio. |
| Temperature (TE) | 298 K (25 °C) | Maintain a constant, calibrated temperature for reproducibility, as ¹⁹F chemical shifts can be temperature-dependent. |
Data Processing and Interpretation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3-1.0 Hz). Perform phase and baseline corrections manually to ensure accuracy.
-
Referencing: Calibrate the chemical shift (δ) axis by setting the peak corresponding to this compound to its predetermined value in that specific solvent (typically ~ -75.6 ppm relative to CFCl₃).
-
Quantification: For qNMR, carefully integrate the signal for the standard and the analyte. The purity or concentration of the analyte can be calculated using the following equation:
PurityAnalyte (%) = ( IAnalyte / IStd ) × ( NStd / NAnalyte ) × ( MWAnalyte / MWStd ) × ( mStd / mAnalyte ) × PurityStd
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms per molecule for that signal (3 for the standard)
-
MW = Molecular Weight
-
m = mass of the compound in the sample
-
Purity = Purity of the standard (should be >99.5%)
-
Conclusion
This compound is a robust and versatile tool for enhancing the quality and reliability of ¹⁹F NMR data. Its simple singlet resonance, chemical stability, and strategic placement in the ¹⁹F chemical shift spectrum make it an ideal internal standard for both qualitative and quantitative studies. By following the detailed protocols outlined in this guide, researchers in drug discovery and chemical analysis can achieve higher precision and confidence in their results, accelerating the pace of their scientific endeavors.
References
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Castañar, L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
-
Couturier, C., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of General Medicine. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]
-
UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]
-
Gerboth, M., et al. (2011). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. Retrieved from [Link]
-
Oohashi, T., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
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- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
This document provides a comprehensive guide for the safe handling, storage, and use of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. The protocols herein are designed for researchers, scientists, and professionals in drug development and related fields. The information is synthesized from established safety data for structurally analogous compounds and best practices in chemical laboratory operations.
Scientific Overview and Chemical Profile
This compound, with the molecular formula C₁₀H₉BrF₃NO, is a halogenated organic compound.[1] Its structure incorporates a brominated phenethyl group and a trifluoroacetamide moiety. This combination of a brominated aromatic ring and a trifluoroacetyl group suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and biological activity of the molecule.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |
| Molecular Weight | 296.08 g/mol | PubChem[1] |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |
| CAS Number | 181514-21-6 | PubChem[1] |
| Physical Form | Solid (predicted) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol and chloroform, with limited solubility in water.[2] | Inferred from similar compounds |
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[3]
-
Eye Irritation: Likely to cause serious eye irritation.[3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[4]
The presence of the brominated phenyl ring suggests that, like many brominated organic compounds, it should be handled with care to avoid environmental release.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Body Protection: A standard laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Safe Handling Procedures
Adherence to the following procedures is critical to ensure the safety of personnel and the integrity of the experiment.
4.1. Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any available hazard warnings.
-
Log the receipt of the chemical in the laboratory's inventory system.
4.2. Weighing and Dispensing:
-
All weighing and dispensing of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
4.3. Dissolution and Reactions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
For chemical reactions, ensure that the glassware is dry and the reaction is set up in a fume hood. Some related synthesis procedures recommend an inert atmosphere (e.g., nitrogen or argon).[6]
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
5.1. Storage Conditions:
-
Location: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
5.2. Stability:
-
General Stability: Trifluoroacetamides are generally stable under recommended storage conditions.[3]
-
Hydrolytic Stability: Brominated haloacetamides are generally more stable to hydrolysis than their chlorinated counterparts.[7] However, prolonged exposure to moisture should be avoided.
-
Thermal Stability: Avoid exposure to high temperatures. Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]
Emergency Procedures
6.1. Spills:
-
Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department immediately.
6.2. First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1518036, this compound. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
European Food Safety Authority. (n.d.). Brominated flame retardants. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
Sources
- 1. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. Brominated flame retardants | EFSA [efsa.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Sourcing and Utilizing N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Introduction
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, identified by CAS Number 181514-21-6, is a key bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis.[1] Its structure incorporates two highly valuable moieties for drug development: a 4-bromophenyl group, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a trifluoroacetamide-protected amine. The trifluoroacetyl group offers excellent stability under various reaction conditions while allowing for facile deprotection to reveal the primary amine. This strategic combination makes the compound an important intermediate for constructing complex molecular architectures and novel pharmaceutical candidates.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supplier landscape, critical procurement protocols, in-house quality control procedures, and key applications for this compound.
Supplier Landscape and Initial Vetting
The procurement of high-quality starting materials is the foundation of reproducible and successful research. The following table summarizes prominent suppliers for this compound. Researchers should note that availability and specifications can change; direct verification is always recommended.
| Supplier | Typical Purity | Common Pack Sizes | Notes |
| Sigma-Aldrich | ≥95% | 1g, 5g | Often distributed on behalf of partners like Key Organics.[3] |
| Benchchem | Custom Synthesis | Inquire | Specializes in complex organic molecules for research.[2] |
| Key Organics | ≥95% | 1g, 5g, 10g | A primary manufacturer of screening compounds and intermediates. |
| Simson Pharma | Custom Synthesis | Inquire | Provides compounds with a Certificate of Analysis (CoA). |
| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | ≥99% | Bulk quantities | An option for larger scale and process development needs.[4] |
Part 1: Procurement and Qualification Protocol
A robust procurement and qualification workflow is essential to ensure the identity and purity of the starting material, thereby safeguarding the integrity of subsequent experimental results. This process can be broken down into three critical phases: Supplier Vetting, Documentation Review, and In-house Quality Control.
Caption: Workflow for sourcing and qualifying chemical reagents.
Protocol 1: Certificate of Analysis (CoA) Review
The CoA is the primary document attesting to the quality of a specific batch. A thorough review is the first line of defense against substandard materials.
-
Identity Verification:
-
Confirm the chemical name: this compound.
-
Verify the CAS Number: 181514-21-6.
-
Check the molecular formula (C₁₀H₉BrF₃NO) and weight (approx. 296.08 g/mol ).[1]
-
-
Purity Assessment:
-
HPLC/GC Analysis: Look for the purity value, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is standard for most research applications. The chromatogram should show a single major peak with minimal impurities.
-
Spectroscopic Data: The CoA should reference spectroscopic data used to confirm the structure. This often includes ¹H NMR, Mass Spectrometry (MS), and sometimes ¹³C NMR or FTIR.
-
-
Physical Properties:
-
Note the appearance (e.g., white to off-white solid) and ensure it matches the received material.
-
Protocol 2: In-House Quality Control (QC)
Independent verification of the compound's identity and purity is a cornerstone of good laboratory practice.
A. Identity Confirmation via ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the proton environments.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.45 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
~7.10 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
~6.50 ppm (br s, 1H): Amide N-H proton.
-
~3.60 ppm (q, 2H): Methylene (-CH₂-) group adjacent to the amide nitrogen.
-
~2.90 ppm (t, 2H): Methylene (-CH₂-) group adjacent to the aromatic ring.
-
-
-
Causality: The distinct splitting patterns (d=doublet, t=triplet, q=quartet) and integration values (number of protons) provide a unique fingerprint of the molecule's structure.
B. Purity Assessment via HPLC-MS
-
Objective: To quantify the purity of the compound and confirm its molecular weight.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.
-
Run a gradient elution method, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Data Analysis:
-
HPLC Chromatogram: Assess the area percentage of the main peak. This should align with the purity stated on the CoA.
-
Mass Spectrum: Check for the expected molecular ion peak. For this compound, look for the isotopic pattern characteristic of a single bromine atom: [M+H]⁺ at m/z ~296 and ~298 with roughly equal intensity.
-
-
-
Trustworthiness: This hyphenated technique provides orthogonal data; the HPLC retention time confirms the presence of a major component, while the MS data confirms its mass, providing high confidence in the material's identity and purity.[5][6]
Part 2: Application Notes and Protocols
This compound is primarily used as a versatile building block in multi-step organic syntheses.
Application 1: Intermediate for Cross-Coupling Reactions
The 4-bromophenyl moiety is an ideal substrate for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups at this position, building molecular complexity. The trifluoroacetamide group is stable to these conditions.
Caption: General synthetic utility of the title compound.
Protocol 3: Deprotection of the Trifluoroacetyl Group
-
Objective: To cleave the trifluoroacetamide and liberate the free primary amine, which is often required for subsequent reactions (e.g., amide couplings, reductive aminations).
-
Mechanism: The trifluoroacetyl group is an excellent electron-withdrawing group, making the amide carbonyl highly electrophilic and susceptible to nucleophilic attack under basic conditions.
-
Methodology:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 3.0-5.0 equiv).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an aqueous workup: Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-bromophenethylamine.
-
Purify the product as needed, typically by column chromatography or crystallization.
-
-
Self-Validation: The success of the deprotection can be easily verified by LC-MS, where a significant decrease in mass (loss of 96 Da for C₂F₃O) will be observed, and by ¹H NMR, where the characteristic N-H amide proton signal will disappear and the chemical shifts of the adjacent methylene protons will change.
Part 3: Safety, Handling, and Storage
Proper handling and storage are paramount for laboratory safety and maintaining the chemical's integrity.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
-
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Clean mouth with water and seek medical attention.[8]
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubMed. (n.d.). 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC/NMR and related hyphenated NMR methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Retrieved from [Link]
Sources
- 1. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]
- 3. N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | 182141-70-4 [sigmaaldrich.com]
- 4. (S)-N-(1-(4-broMophenyl)ethyl)-2,2,2-trifluoroacetaMide, CasNo.182141-70-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Synthesis
Welcome to the technical support resource for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.
Synthesis Overview: The Chemistry of Trifluoroacetylation
The synthesis of this compound is a specific example of N-acylation, where the nucleophilic primary amine of 4-bromophenethylamine attacks a highly electrophilic trifluoroacetylating agent. The trifluoroacetyl group is an important functional moiety in medicinal chemistry and serves as a robust protecting group for amines.[1][2] The reaction is typically rapid and high-yielding when performed under optimal conditions.
The general transformation is as follows:
Scheme 1: General Synthesis of this compound

The choice of trifluoroacetylating agent and reaction conditions is critical for success. The most common and effective reagent is trifluoroacetic anhydride (TFAA), which reacts readily with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the trifluoroacetic acid byproduct.
Standard Laboratory Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis, workup, and purification of this compound.
Reagents & Equipment:
-
4-Bromophenethylamine (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenethylamine (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove trifluoroacetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Q: My final yield is disappointingly low. What are the most probable causes?
-
A: Causality Analysis: Low yields typically trace back to issues with reagents, reaction conditions, or moisture.
-
Moisture Contamination: Trifluoroacetic anhydride is extremely hygroscopic and reacts violently with water to form trifluoroacetic acid, which is unreactive for acylation. Ensure your solvent (DCM) is anhydrous and that glassware was properly dried.
-
Purity of Starting Amine: The starting 4-bromophenethylamine may be impure or exist as a hydrochloride salt. If it is a salt, an additional equivalent of base is required to liberate the free amine for the reaction.
-
Insufficient Base: Triethylamine is crucial for scavenging the trifluoroacetic acid byproduct. If less than one equivalent is used, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic, thereby halting the reaction.
-
Improper Temperature Control: While the reaction is robust, adding TFAA at room temperature can lead to side reactions. The initial cooling to 0 °C helps control the exotherm and promotes cleaner product formation.
-
-
Problem 2: Incomplete Reaction
-
Q: My TLC or LC-MS analysis shows a significant amount of unreacted 4-bromophenethylamine even after several hours. How can I resolve this?
-
A: Driving Equilibrium: An incomplete reaction indicates a kinetic or stoichiometric barrier.
-
Reagent Stoichiometry: The most common cause is using an insufficient amount of the acylating agent. Increase the equivalents of TFAA to 1.2-1.3 to ensure the amine is fully consumed.
-
Reaction Time: While typically fast, some sterically hindered or less reactive amines may require longer reaction times. Let the reaction stir overnight at room temperature and re-analyze.
-
Base Activity: Ensure your triethylamine is of good quality. Old or improperly stored TEA can be partially oxidized or contain water, reducing its effectiveness.
-
-
Problem 3: Multiple Byproducts Observed
-
Q: My crude product shows several spots on the TLC plate, complicating purification. What are these impurities?
-
A: Side Reaction Pathways: The formation of byproducts often points to reactive impurities or non-optimal conditions.
-
Di-trifluoroacetylation: While less common with primary amines under these conditions, it's a theoretical possibility if a large excess of TFAA is used, forming a highly unstable di-acylated product that can lead to other impurities upon workup.
-
Reactions with Impurities: If the starting amine is impure, those impurities will also react with TFAA. Verify the purity of your 4-bromophenethylamine by NMR or GC-MS before starting.
-
Degradation during Workup: Trifluoroacetamides can be sensitive to hydrolysis under strongly basic conditions.[3] Ensure that the aqueous NaHCO₃ wash is not overly prolonged. If the product is sensitive, washing with water may be sufficient.
-
-
Problem 4: Product Instability and Storage
-
Q: My purified product seems to change color or show impurities on re-analysis after a few days. How should it be stored?
-
A: Stability Considerations: The product's stability is influenced by its environment.
-
Hydrolysis: The trifluoroacetamide group is generally stable but can be cleaved under strong acidic or basic conditions.[1][4] Ensure all traces of acid or base from the workup are removed.
-
Photodegradation: Aromatic bromides can be sensitive to light.[3] Store the final product in an amber vial to prevent potential photodegradation.
-
Storage Conditions: For long-term stability, store the compound at a low temperature (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light.[3]
-
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis problems.
Frequently Asked Questions (FAQs)
-
Q1: Why is a base like triethylamine necessary? The reaction of an amine with trifluoroacetic anhydride produces one equivalent of trifluoroacetic acid (TFA). TFA is a strong acid that will protonate the starting amine, forming an unreactive ammonium salt. The base (triethylamine) is added to neutralize this acid as it forms, ensuring the starting amine remains as a free, nucleophilic species available for reaction.[5]
-
Q2: Can I use trifluoroacetic acid (TFA) with a coupling agent instead of TFAA? While possible, it is generally less efficient. Reacting an amine directly with TFA requires a condensation agent (like a carbodiimide) and often harsher conditions (e.g., high temperatures), which can lead to lower yields and more byproducts compared to the highly reactive TFAA.[6]
-
Q3: What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting amine and the product (e.g., 20-30% Ethyl Acetate in Hexane). The starting amine is more polar and will have a lower Rf value than the less polar amide product. Staining with ninhydrin can be used to specifically visualize the primary amine starting material, which will appear as a colored spot, while the product will not.
-
Q4: What are the expected spectral characteristics of the product? Proper characterization is key to confirming the identity and purity of your product. Refer to the table below for typical data.
Product Characterization Data
| Analysis | Expected Characteristics for this compound |
| Molecular Formula | C₁₀H₉BrF₃NO[7] |
| Molecular Weight | 296.08 g/mol [7] |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.5 (br s, 1H, NH), ~3.6 (q, 2H, CH₂-N), ~2.9 (t, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~157 (q, C=O), ~137 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~121 (Ar-C-Br), ~115 (q, CF₃), ~41 (CH₂-N), ~34 (Ar-CH₂) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~-76 (s, CF₃) |
| Mass Spec (ESI+) | m/z: 296/298 [M+H]⁺ (characteristic isotopic pattern for bromine) |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1150-1250 (C-F stretch) |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument.
References
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
- Google Patents. (2010). KR101083935B1 - Trifluoroacetylation for amines.
-
Shutalev, A. D., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2013). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Martinez, A. G., et al. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Retrieved from [Link]
Sources
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 6. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 7. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Welcome to the Technical Support Center for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical transformation. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
Core Concept: The Trifluoroacetylation of 4-Bromophenethylamine
The synthesis of this compound is a specific instance of an N-acylation reaction. In this reaction, the primary amine of 4-bromophenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent. The trifluoroacetyl group serves as a stable amide protecting group for the primary amine and its presence can significantly modify the physicochemical properties of the parent molecule, a common strategy in medicinal chemistry.
The general reaction mechanism is a nucleophilic acyl substitution, which is outlined in the diagram below. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the acidic byproduct (e.g., HCl or trifluoroacetic acid), driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis of this compound using trifluoroacetic anhydride. Researchers should consider this a starting point, and optimization may be necessary based on laboratory conditions and desired purity.
Materials:
-
4-Bromophenethylamine (1.0 eq)
-
Trifluoroacetic anhydride (1.1 - 1.5 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the cooled, stirring solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
-
Recrystallization: A common solvent system for recrystallization is a mixture of hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Allow to cool slowly to induce crystallization.
-
Column Chromatography: Use a silica gel column with a hexane/ethyl acetate gradient to purify the product.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is not going to completion, what should I do?
-
A1: Incomplete reactions are often due to insufficient reagents, inadequate reaction time, or the presence of moisture.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the trifluoroacetylating agent (1.1-1.5 equivalents) and a sufficient amount of base (1.5-2.0 equivalents) to neutralize the acid byproduct.
-
Reaction Time and Temperature: While the reaction is often rapid at room temperature, some starting materials may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal time.
-
Moisture: Trifluoroacetic anhydride is highly reactive with water. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
-
-
Q2: I am getting a low yield after workup. Where could my product have gone?
-
A2: Product loss during workup is a common issue.
-
Extraction: Ensure you are performing multiple extractions of the aqueous layer with your organic solvent to recover all of the product.
-
pH of Aqueous Layers: During the acid and base washes, ensure the pH is appropriate to remove unreacted starting materials and byproducts without causing hydrolysis of the desired amide.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
-
-
Q3: My final product is impure. What are the likely side products?
-
A3: Impurities can arise from unreacted starting materials or side reactions.
-
Unreacted 4-Bromophenethylamine: If the reaction is incomplete, you will have unreacted starting amine in your crude product. This can be removed by washing the organic layer with 1 M HCl.
-
Di-trifluoroacetylation: Although less common with primary amines, over-acylation to form the imide is a possibility, especially with a large excess of the acylating agent and prolonged reaction times.
-
Hydrolysis of Trifluoroacetic Anhydride: If moisture is present, the anhydride will hydrolyze to trifluoroacetic acid. This will be removed during the base wash.
-
-
-
Q4: What is the best way to purify the final product?
-
A4: The choice of purification method depends on the nature and amount of impurities.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities if a suitable solvent system can be found. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane) is a good starting point.
-
Flash Column Chromatography: If recrystallization is ineffective or if there are multiple impurities, silica gel chromatography is recommended. A gradient of ethyl acetate in hexane is typically effective for eluting the product.
-
-
Characterization Data
Verifying the identity and purity of the final product is crucial. Below is a table summarizing the expected analytical data for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |
| Molecular Weight | 296.08 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Typical for this compound class |
| ¹H NMR (CDCl₃) | Anticipated shifts: Ar-H: ~7.4-7.0 ppm, N-H: ~6.0-6.5 ppm (broad), -CH₂-N: ~3.6 ppm, -CH₂-Ar: ~2.9 ppm | Based on similar structures |
| ¹³C NMR (CDCl₃) | Anticipated shifts: C=O: ~157 ppm (q), CF₃: ~116 ppm (q), Aromatic Cs: ~120-140 ppm, CH₂ carbons: ~35-45 ppm | Based on similar structures |
Note: Actual NMR chemical shifts may vary depending on the solvent and concentration. It is recommended to run a full set of 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment if required.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Purification of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Welcome to the technical support guide for the purification of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance, moving beyond simple instructions to explain the underlying scientific principles of purification. Our goal is to empower you to troubleshoot common issues and optimize your purification workflows with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and purification strategies for this compound.
Q1: What is this compound and what are its key properties?
This compound is a synthetic organic compound with the molecular formula C₁₀H₉BrF₃NO and a molecular weight of approximately 296.08 g/mol .[1] It features a bromophenethyl group linked to a trifluoroacetamide moiety. The presence of the bromine atom makes it a valuable intermediate for introducing other functional groups via cross-coupling reactions, while the trifluoroacetamide group can influence its chemical properties and biological activity, for instance, by enhancing metabolic stability in drug candidates.[2]
Q2: Why is rigorous purification of this compound critical for my research?
Purity is paramount in drug development and chemical research. For this compound, which often serves as a building block for more complex molecules, impurities can have significant downstream consequences:
-
Inaccurate Stoichiometry: Residual starting materials or solvents lead to incorrect molar calculations in subsequent reactions, reducing yield and purity.
-
Side Reactions: Impurities can act as unintended reactants, leading to a complex mixture of byproducts that are difficult to separate.
-
Inconsistent Biological Data: In biological assays, impurities can exhibit their own activity or inhibit the target molecule, leading to misleading structure-activity relationship (SAR) data.
-
Catalyst Poisoning: Unreacted starting materials or byproducts can poison expensive catalysts used in subsequent steps, such as palladium catalysts in cross-coupling reactions.
Q3: What are the most common impurities I should expect after synthesis?
The impurity profile depends on the synthetic route, but typically involves the acylation of 4-bromophenethylamine. Common impurities include:
-
Unreacted 4-bromophenethylamine: The starting amine is more polar than the final amide product.
-
Excess Trifluoroacetylating Agent: Reagents like trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate are often used in excess.[3] Their hydrolysis product, trifluoroacetic acid (TFA), is a common acidic impurity.
-
Diacylated Byproducts: Although less common, reaction conditions could potentially lead to undesired side products.
-
Solvents: Residual reaction solvents (e.g., Dichloromethane, Ethyl Acetate) may be present in the crude product.[2]
Q4: What are the primary laboratory-scale methods for purifying this compound?
The two most effective and widely used techniques for purifying solid organic compounds like this compound are:
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid sample, especially if the crude product is already relatively pure (>90%). It leverages differences in solubility between the desired compound and impurities.[4][5]
-
Flash Column Chromatography: The workhorse of purification in synthetic chemistry. This technique is ideal for separating mixtures with multiple components or when impurities are present in significant quantities. It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[6][7]
Q5: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring purification.[8] Before, during, and after purification, TLC allows you to:
-
Assess the purity of the crude material.
-
Identify the optimal solvent system (mobile phase) for column chromatography.
-
Track the separation of components during column chromatography by analyzing collected fractions.
-
Confirm the purity of the final product.
Purification Workflow & Method Selection
The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities. The following decision tree illustrates a logical approach to selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. My product won't crystallize or has "oiled out" during recrystallization. | A. Too much solvent was used. The solution is not supersaturated upon cooling, preventing crystal nucleation. B. The cooling process was too rapid. Fast cooling promotes the formation of a metastable oil or very small, impure crystals instead of a well-ordered lattice. C. High impurity load. Impurities can inhibit crystal lattice formation, acting as "crystal poisons" or depressing the freezing point. | A. Boil off excess solvent to concentrate the solution to the saturation point (the "cloud point"). Re-heat to dissolve, then cool again.[9] B. Allow the solution to cool slowly to room temperature, then place it in an ice bath. If needed, scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal from a previous batch is also highly effective. C. Purify via column chromatography first to remove the bulk of impurities, then perform a final polishing recrystallization on the enriched material. |
| 2. My TLC plate shows poor separation or streaking. | A. Incorrect solvent system polarity. If the solvent is too polar, all components will travel with the solvent front (high Rf). If too nonpolar, they will remain at the baseline (low Rf). Streaking often indicates an acidic or basic compound interacting strongly with the silica gel. B. Sample is overloaded on the TLC plate. Too much sample leads to broad, overlapping spots that cannot be resolved. | A. Systematically vary the solvent ratio. A common starting point is a mixture of a nonpolar solvent (like Hexanes or Heptane) and a more polar one (like Ethyl Acetate). For example, start with 7:3 Hexanes:EtOAc and adjust. For streaking, adding 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds like residual amine) to the mobile phase can dramatically improve spot shape by neutralizing active sites on the silica.[8] B. Dilute your sample solution. Spot a very small amount onto the plate using a capillary spotter. The ideal spot on the origin line should be no more than 1-2 mm in diameter. |
| 3. I'm getting poor separation during flash column chromatography. | A. The chosen mobile phase is not optimal. The polarity may be too high, causing co-elution of your product and impurities. B. The column was packed improperly. Channels or cracks in the silica bed allow the sample to bypass the stationary phase, leading to poor separation. C. The sample was loaded incorrectly or in too much solvent. Loading the sample in a large volume of a strong solvent will cause it to spread into a wide band before it even begins to separate. | A. Develop an optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your target compound. This generally provides the best resolution on a silica column. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute compounds of increasing polarity.[6] B. Ensure a homogenous slurry when wet-packing or use the dry-packing method carefully to create a uniform, compact bed of silica. Gently tap the column to settle the silica and remove air bubbles. Add a layer of sand on top to prevent disturbance when adding solvent.[6] C. Use dry loading. Pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded evenly onto the top of the column. This ensures the sample starts as a very narrow band, maximizing separation efficiency. |
| 4. My final product has a low melting point or a broad melting range. | The product is still impure. Even small amounts of impurities can disrupt the crystal lattice, causing the solid to melt at a lower temperature and over a wider range than the pure compound.[10] | Repeat the purification. Analyze the product by TLC or another analytical method (like ¹H NMR) to identify the nature of the impurity. If the impurity is close in polarity, a second pass through a column with a shallower gradient may be necessary. If minor impurities are the issue, a second recrystallization from a different solvent system might be effective. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is ideal for purifying a solid product that is already relatively clean. A mixed solvent system, such as Ethanol/Water, is often effective for compounds of intermediate polarity.
Principle: The compound is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble) and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes saturated. Upon slow cooling, the desired compound's solubility decreases dramatically, causing it to crystallize out, leaving impurities behind in the solvent mixture (the mother liquor).[4][9][11]
Materials:
-
Crude this compound
-
Ethanol (or Methanol, Isopropanol)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, filter funnel, filter paper, Buchner funnel, vacuum flask
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.[12]
-
Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated.[13] If too much "bad" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and run a final TLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating complex mixtures or removing significant impurities.
Principle: The technique relies on the differential partitioning of components in a mixture between a mobile phase (solvent) and a stationary phase (silica gel). Less polar compounds have weaker interactions with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and elute later.[6]
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexanes/Heptane and Ethyl Acetate)
-
Glass column, collection tubes, TLC tank and plates
Step-by-Step Procedure:
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Run TLC plates with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal system will give your target compound an Rf value of approximately 0.25-0.35. The starting amine impurity will likely have a lower Rf (more polar).
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add the eluent (the least polar solvent mixture from your TLC analysis) to the column.
-
Prepare a slurry of silica gel in the same eluent and pour it into the column.
-
Gently tap the column to pack the silica and drain excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Summary Tables
| Table 1: Solvent Properties for Purification | |||
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use |
| Hexane / Heptane | 0.1 | 69 / 98 | Nonpolar component of mobile phase for chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Dissolving crude for loading; component of mobile phase |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar component of mobile phase for chromatography |
| Ethanol (EtOH) | 4.3 | 78 | "Good" solvent for recrystallization |
| Water | 10.2 | 100 | "Bad" solvent for mixed-solvent recrystallization |
| Table 2: Typical TLC Systems and Observations | |||
| Mobile Phase (Hexanes:EtOAc) | Product (Amide) Rf | Starting Material (Amine) Rf | Comments |
| 9:1 | ~0.1 | ~0.0 | Not enough separation. Increase polarity. |
| 7:3 | ~0.3 | ~0.1 | Good starting point for column chromatography. |
| 1:1 | ~0.6 | ~0.4 | May be too polar; risk of co-elution. |
References
-
PubChem. This compound. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- U.S. Patent No. US20150011778A1. (2015). Use of trifluoroacetamide for n-terminal protection.
-
Winthrop University Department of Chemistry. TLC Analysis of Analgesics. [Link]
-
University of Colorado Boulder. Mixed Solvent Recrystallization. [Link]
-
da Silva, F. A., et al. (2014). A new procedure based on column chromatography to purify bromelain by ion exchange plus gel filtration chromatographies. ResearchGate. [Link]
-
Gheybi, F., et al. A quantitative thin layer chromatography method for determination of theophylline in plasma. University of Alberta Libraries. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]
Sources
- 1. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Welcome to the technical support guide for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in achieving a successful synthesis. The trifluoroacetylation of primary amines like 4-bromophenethylamine is a common and vital transformation in medicinal chemistry and drug development, often used for protecting group strategies or to introduce a trifluoromethyl moiety.[1][2][3] This guide is structured to address practical challenges encountered in the laboratory, explaining the chemical principles behind each step and recommendation.
Reaction Overview & Mechanism
The synthesis is typically achieved by the N-acylation of 4-bromophenethylamine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine.[4] The reaction proceeds via a nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of TFAA.
Core Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, from reagent quality to reaction conditions and workup procedures.
-
Cause A: Incomplete Reaction. The reaction may not have reached completion. This is often due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates completion. If the starting material persists, consider extending the reaction time or allowing the mixture to warm to room temperature.
-
-
Cause B: Reagent Degradation. Trifluoroacetic anhydride is highly reactive and moisture-sensitive.[3] If it has been improperly stored, it may have hydrolyzed to trifluoroacetic acid (TFA), which will not acylate the amine.
-
Solution: Always use a fresh bottle of TFAA or distill it immediately before use.[3] Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause C: Protonation of the Amine. If the base is added after the TFAA, or if an insufficient amount of base is used, the trifluoroacetic acid byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: The standard procedure involves adding the amine and base to the solvent first, followed by the slow, dropwise addition of TFAA at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Use at least a slight excess (e.g., 1.1 equivalents) of the base.
-
-
Cause D: Loss during Workup. The product, this compound, has moderate polarity. Using an overly polar solvent system during extraction can lead to product loss in the aqueous phase.
-
Solution: Use a moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.
-
Question 2: My LC-MS analysis shows a peak with a mass corresponding to a di-acylated product. How did this form and how can I prevent it?
The formation of a di-trifluoroacetylated byproduct, while less common for primary amines due to steric hindrance, can occur under certain conditions.
-
Mechanism of Formation: After the initial N-acylation, the resulting amide still possesses an N-H proton. This proton is now significantly more acidic due to the electron-withdrawing effect of the trifluoroacetyl group. In the presence of a strong base or excess TFAA, this proton can be removed, and a second acylation can occur.
Caption: Formation pathway of the di-acylated side product.
-
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine relative to the TFAA (e.g., 1.05 equivalents of amine to 1.0 equivalent of TFAA) to ensure the anhydride is the limiting reagent.
-
Avoid Excess Base: Using a large excess of a strong base can promote the deprotonation of the product amide. Use approximately 1.1-1.2 equivalents of a hindered base like triethylamine.
-
Temperature Control: Add the TFAA slowly at 0 °C to prevent localized "hot spots" where side reactions are more likely to occur.
-
Question 3: My final product is an oil and is difficult to purify by crystallization. What should I do?
While some trifluoroacetamides are crystalline, it's not uncommon for them to be oils or low-melting solids, especially if minor impurities are present.
-
Solution: Column Chromatography. Flash column chromatography is the most reliable method for purifying non-crystalline products.
-
Recommended System: A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The product is more polar than the starting amine and should elute later. Monitor fractions by TLC.
-
Key Side Products and Their Identification
Beyond the di-acylated species, other impurities can arise. Being able to identify them is key to troubleshooting.
| Side Product/Impurity | Structure | Formation Cause | Analytical Signature (LC-MS) |
| Unreacted Starting Material | 4-Bromophenethylamine | Incomplete reaction; insufficient TFAA. | M+H peak at ~200/202 (bromine isotope pattern). |
| Di-acylated Product | N,N-bis(trifluoroacetyl)-4-bromophenethylamine | Excess TFAA and/or base. | M+H peak at ~392/394 (bromine isotope pattern). |
| Hydrolyzed TFAA | Trifluoroacetic acid (TFA) | Reaction of TFAA with trace moisture. | Not typically observed in positive ion LC-MS. Can form salts with amine/product. |
Experimental Protocols
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Trifluoroacetic anhydride is corrosive and reacts violently with water.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 4.1: Synthesis of this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenethylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes, stain with ninhydrin to visualize the amine). The reaction is complete when the starting amine spot is no longer visible.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4.2: Purification by Flash Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% -> 10% -> 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Available from: [Link]
-
Kent, S. B., et al. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Available from: [Link]
- Google Patents. KR101083935B1 - Trifluoroacetylation for amines.
-
National Center for Biotechnology Information. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Available from: [Link]
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Google Patents. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
-
Clark, J. (2015). The reactions of acid anhydrides with ammonia and primary amines. Chemguide. Available from: [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
-
ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Available from: [Link]
-
Lopez, S. E. (2014). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10287413, this compound. Available from: [Link]
-
Szlachta, M., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
- Google Patents. WO2019087172A1 - Process for preparation of brivaracetam.
-
Faraj, A., et al. (1990). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. PubMed. Available from: [Link]
-
Whitetree, G. H. (2019). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University Digital Commons. Available from: [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide stability and degradation issues.
A Guide to Ensuring Stability and Troubleshooting Degradation
Welcome to the Technical Support Center for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the scientific rationale behind experimental procedures to ensure the integrity of your results.
Product Overview and Stability Profile
This compound is a halogenated aromatic compound with a trifluoroacetamide moiety. Its chemical structure, featuring a brominated phenyl ring and an electron-withdrawing trifluoroacetyl group, confers specific properties that are advantageous in various research applications. However, these same features can also be sources of instability if not handled and stored correctly.
The primary potential degradation pathways for this molecule are:
-
Hydrolysis: The trifluoroacetamide bond is susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The phenethylamine portion of the molecule can be a target for oxidative degradation.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other light-induced reactions.
This guide will provide you with the necessary information to mitigate these risks and troubleshoot any issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. We recommend storage at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture absorption. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I am dissolving the compound in an aqueous buffer for my assay. What pH range should I use?
A2: The trifluoroacetamide group is known to be labile at extreme pH values.[1] It is recommended to use buffers in the neutral pH range (pH 6-8) to minimize the risk of hydrolysis. If your experiment requires acidic or basic conditions, it is crucial to perform a preliminary stability study to assess the compound's integrity over the time course of your experiment.
Q3: Can I use solvents like methanol or ethanol to prepare stock solutions?
A3: Yes, methanol and ethanol are generally suitable solvents for preparing stock solutions. However, be aware that methanol can sometimes generate methoxy radicals under photolytic stress, which could lead to artifactual degradation products.[2] For photosensitivity studies, acetonitrile is often a preferred solvent.
Q4: I see some discoloration in my solid compound. Is it still usable?
A4: Discoloration can be an indicator of degradation. It is highly recommended to re-analyze the compound's purity using a suitable analytical method, such as HPLC with UV detection, before use. Comparing the chromatogram of the discolored material to a reference standard will help you determine if significant degradation has occurred.
Q5: How does the trifluoromethyl group affect the stability of the amide bond?
A5: The highly electronegative fluorine atoms of the trifluoromethyl group can influence the electronic properties of the adjacent amide bond. While N-trifluoromethyl amides can be very stable, the trifluoroacetyl group can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis.[3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the stability of this compound.
Issue: Inconsistent or Non-Reproducible Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your compound.
Caption: Troubleshooting workflow for inconsistent results.
-
Storage Conditions: Improper storage can lead to gradual degradation over time, resulting in a decrease in the effective concentration of the active compound.
-
Solution Stability: The compound may not be stable in your chosen solvent or buffer over the duration of your experiment. Preparing fresh solutions can mitigate this. A formal solution stability study (analyzing the solution at different time points) can quantify the degradation rate.
Issue: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
The presence of new peaks in your chromatogram that are not present in the reference standard is a strong indication of degradation.
Based on the structure of this compound, the following degradation products are plausible under forced degradation conditions:
| Degradation Pathway | Potential Degradation Product | Expected Mass (Da) | Analytical Notes |
| Hydrolysis (Acidic/Basic) | 4-Bromophenethylamine | 200.00 | This is the result of the cleavage of the trifluoroacetamide bond. It is more polar than the parent compound and will likely have a shorter retention time in reversed-phase HPLC. |
| Hydrolysis (Acidic/Basic) | Trifluoroacetic acid | 114.02 | Highly polar and may not be retained on a standard C18 column. |
| Oxidation | This compound N-oxide | 312.08 | The nitrogen atom is a potential site for oxidation. |
| Oxidation | 4-Bromophenylacetic acid | 214.03 | Resulting from oxidative deamination of the phenethylamine moiety.[4] |
| Photodegradation | N-Phenethyl-2,2,2-trifluoroacetamide | 217.18 | Debromination of the phenyl ring is a possible photodegradation pathway for brominated aromatic compounds. |
Caption: Workflow for identifying unknown peaks.
Experimental Protocols
This section provides detailed protocols for conducting a forced degradation study and a stability-indicating HPLC method.
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 72 hours.
-
Also, subject a solution of the compound (in a suitable solvent) to the same conditions.
-
Analyze the samples after the exposure period.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 4.2).
Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation:
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.
Summary and Recommendations
Understanding the stability of this compound is critical for its effective use in research and development. The primary areas of concern are hydrolysis at extreme pH and potential oxidative and photodegradation. By adhering to proper storage and handling procedures and by employing stability-indicating analytical methods, researchers can ensure the integrity of their experimental results.
When encountering issues such as inconsistent data or the appearance of unknown analytical peaks, a systematic troubleshooting approach, including the execution of forced degradation studies, is recommended. This guide provides the foundational knowledge and protocols to address these challenges effectively.
References
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]
-
PubMed Central. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
ACS Publications. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. a Five... Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Retrieved from [Link]
-
Georgia Southern University. (2021). Hydroamidation with Acetamides and Trifluoroacetamides. Electronic Theses and Dissertations. Retrieved from [Link]
-
Chulalongkorn University. (2011). Use of bromate - bromide mixture as a reagent for the determination of dothiepin hydrochloride in pharmaceuticals. Chula Digital Collections. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions generally employed for forced degradation... Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Retrieved from [Link]
-
PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved from [Link]
-
LinkedIn. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
RSC Publishing. (2023). K 2 CO 3 -promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
PubMed. (n.d.). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved from [Link]
Sources
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
Technical Support Center: Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common method for this synthesis is the N-acylation of 4-bromophenethylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a base like triethylamine (TEA). While this reaction is generally robust, achieving high yields consistently can be challenging. This guide provides practical solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-bromophenethylamine) is still present after the expected reaction time, consider extending the duration. - Ensure the reaction is stirred efficiently to promote contact between reactants. | An incomplete reaction is a primary reason for low yields. Proper monitoring ensures that the reaction is allowed to proceed to completion. |
| Moisture Contamination | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | Trifluoroacetic anhydride is highly reactive and readily hydrolyzes in the presence of water to form trifluoroacetic acid, which is unreactive towards the amine. This side reaction consumes the acylating agent and reduces the yield. |
| Incorrect Stoichiometry | - Carefully measure and use a slight excess (1.1-1.2 equivalents) of trifluoroacetic anhydride to ensure complete conversion of the amine. - Ensure at least one equivalent of triethylamine is used to neutralize the trifluoroacetic acid byproduct. | An insufficient amount of the acylating agent will result in unreacted starting material. The base is crucial for scavenging the acidic byproduct, which can otherwise protonate the starting amine, rendering it unreactive. |
| Suboptimal Temperature | - The reaction is typically performed at 0°C to room temperature.[1] If the reaction is sluggish, allowing it to slowly warm to room temperature may improve the rate. However, avoid excessive heating, which can lead to side reactions. | The acylation of amines is generally exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of byproducts. |
Issue 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or peaks in an analytical chromatogram indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Diacylation of the Amine | - Although less common with secondary amides, it's a possibility if reaction conditions are harsh. Use controlled addition of the acylating agent. | Over-acylation can occur, though it is less prevalent with the formation of a stable amide. |
| Side Reactions of TFAA | - Add trifluoroacetic anhydride dropwise to the reaction mixture at a low temperature (0°C) to control the exothermicity of the reaction. | Trifluoroacetic anhydride is highly reactive and can participate in various side reactions if the reaction temperature is not controlled.[2] |
| Reaction with Solvent | - Use aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) that are inert under the reaction conditions. | Protic solvents like alcohols can react with trifluoroacetic anhydride, consuming the reagent and introducing impurities. |
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Emulsion during Workup | - If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to break the emulsion. | Changes in the ionic strength of the aqueous layer can help to break up emulsions and improve phase separation. |
| Product is an Oil or Gummy Solid | - Wash the crude product with a saturated sodium bicarbonate solution to remove any residual trifluoroacetic acid. - Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to induce crystallization and remove impurities. | Acidic impurities can interfere with crystallization. Recrystallization is a powerful technique for purifying solid compounds. |
| Co-elution of Impurities during Chromatography | - If column chromatography is necessary, use a solvent system that provides good separation between the product and impurities on a TLC plate before scaling up. | Proper method development in chromatography is essential for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are recommended.[1] These solvents are inert to the reactants and facilitate a homogenous reaction environment.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic tertiary amines like pyridine or N,N-diisopropylethylamine (DIPEA) can be used.[1] The primary role of the base is to neutralize the trifluoroacetic acid formed during the reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected molecular weight is approximately 296.08 g/mol .[3]
Q4: Is it possible to use trifluoroacetic acid directly for this reaction?
A4: Direct acylation with trifluoroacetic acid is generally not efficient as the carboxylic acid is not sufficiently electrophilic. It typically requires an activating agent to facilitate the reaction with the amine.[4] Using trifluoroacetic anhydride is a more direct and effective method.
Q5: What are the safety precautions I should take when working with trifluoroacetic anhydride?
A5: Trifluoroacetic anhydride is corrosive, volatile, and reacts violently with water. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
4-Bromophenethylamine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-bromophenethylamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the progress of the reaction by TLC until the starting amine is no longer visible.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel if necessary.
-
Visualizing the Workflow
Caption: Simplified reaction mechanism for the trifluoroacetylation of 4-bromophenethylamine.
References
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
- Google Patents.
-
ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
Nature Communications. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
-
National Center for Biotechnology Information. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
PubChem. This compound. [Link]
-
Ataman Kimya. TRIETHYLAMINE. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
Sources
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Reaction Work-Up
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the reaction work-up and purification of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This document moves beyond a simple procedural outline to offer in-depth troubleshooting advice and the scientific rationale behind each step, ensuring a robust and reproducible protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and work-up of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors. Firstly, incomplete reaction is a primary culprit. This can be due to insufficient reaction time, a non-optimal temperature, or a deactivated trifluoroacetylating agent. Secondly, the presence of moisture in the reaction can hydrolyze the trifluoroacetylating agent, reducing its availability to react with the amine. Lastly, product loss during the work-up, particularly during the extraction steps if emulsions form or if the incorrect pH is used, can significantly decrease the isolated yield.
Q2: After solvent evaporation, my product is an oil and will not solidify. How can I induce crystallization?
A2: Oiling out is a common issue where the product separates as a liquid rather than a crystalline solid. This often occurs when the concentration of impurities is high, depressing the melting point of the product. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If that fails, adding a seed crystal of the pure compound, if available, can initiate crystallization. Alternatively, attempting to dissolve the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly can promote the formation of crystals. A mixed solvent system, such as ethanol and water or hexane and ethyl acetate, can also be effective.[1][2]
Q3: What are the most probable impurities in my crude product?
A3: The most common impurity is unreacted 4-bromophenethylamine. Depending on the trifluoroacetylating agent used, you might also have byproducts from its decomposition or reaction with trace water. For instance, if using ethyl trifluoroacetate, you may have residual ethanol and trifluoroacetic acid. Over-acylation, leading to the formation of a bis-trifluoroacetylated product, is also a possibility, though generally less common with secondary amines under controlled conditions.
Q4: How can I effectively monitor the progress of the reaction to ensure it has gone to completion?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. Spot the reaction mixture alongside the 4-bromophenethylamine starting material on a TLC plate. The product, being an amide, will have a different polarity and thus a different Rf value than the starting amine. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: The protocol specifies using anhydrous solvents. How critical is this?
A5: Using anhydrous (dry) solvents is critical for the success of this reaction. Trifluoroacetylating agents, such as trifluoroacetic anhydride or trifluoroacetyl chloride, are highly reactive towards water. Any moisture present in the reaction flask or solvents will lead to the rapid hydrolysis of the reagent, forming trifluoroacetic acid. This not only consumes the acylating agent, reducing the yield of the desired amide, but the resulting acid can also protonate the starting amine, rendering it less nucleophilic and further hindering the reaction.
Part 2: In-depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental challenges.
Problem: Incomplete Reaction
-
Symptom: TLC analysis of the crude reaction mixture shows a significant amount of the 4-bromophenethylamine starting material.
-
Causality and Resolution:
-
Inactive Reagents: Trifluoroacetylating agents can degrade upon storage, especially if exposed to moisture. It is crucial to use a fresh or properly stored reagent.
-
Suboptimal Reaction Conditions: Ensure the reaction is stirred for the recommended duration and at the appropriate temperature. For less reactive amines, gentle heating may be required.
-
Moisture Contamination: Rigorously dry all glassware and use anhydrous solvents to prevent hydrolysis of the acylating agent.
-
Problem: Formation of Persistent Emulsions During Extraction
-
Symptom: During the aqueous work-up, the organic and aqueous layers fail to separate cleanly, forming a stable emulsion.
-
Causality and Resolution:
-
Presence of Surfactant-like Impurities: Trace impurities can stabilize emulsions.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to emulsion formation. Gentle inversions are often sufficient for mixing.
-
Resolution Strategy: To break up an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the layers. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Part 3: Comprehensive Work-Up and Purification Protocol
This protocol details the steps for the isolation and purification of this compound from the reaction mixture.
Experimental Protocol: Reaction Work-Up
-
Quenching the Reaction:
-
Once the reaction is complete as determined by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water to quench any unreacted trifluoroacetylating agent. This is an exothermic process, so slow addition is crucial to control the temperature.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer. If dichloromethane is used, it will be the bottom layer. If ethyl acetate is used, it will be the top layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove any unreacted 4-bromophenethylamine.
-
A saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like trifluoroacetic acid. Be sure to vent the funnel frequently as CO₂ gas will be evolved.
-
Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water in the organic layer.
-
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filter off the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[3]
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. For N-aryl acetamides, a mixed solvent system of ethanol and water is often effective.[1][2] Hexane and ethyl acetate can also be a suitable pair.
-
Procedure for Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot, allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.
-
-
Recrystallization Protocol (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Part 4: Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrF₃NO | [4] |
| Molecular Weight | 296.08 g/mol | [4] |
| Appearance | White to off-white solid | Inferred |
| Recrystallization Solvents | Ethanol/Water, Hexane/Ethyl Acetate | [1][2] |
Part 5: Visual Diagrams
Troubleshooting Workflow for Work-Up Issues
Caption: Troubleshooting flow for product isolation.
General Reaction and Work-Up Sequence
Caption: Overview of the synthesis and purification process.
References
-
PrepChem. Preparation of ethyl trifluoroacetate. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. Available at: [Link]
-
Scribd. Recrystallization of Acetanilide. Available at: [Link]
-
Cerritos College. Purification of Impure Acetanilide. Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
Technical Support Center: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize impurity formation and maximize yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable method for synthesizing this compound?
The most common and robust method is the N-acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[1][2] This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent.[3][4][5][6] The use of a non-nucleophilic base, like triethylamine (TEA) or pyridine, is crucial to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[3][7][8][9]
Q2: What are the primary impurities I should expect, and where do they come from?
The most frequently encountered impurities include:
-
Unreacted 4-bromophenethylamine (Starting Material): This is typically due to incomplete reaction caused by insufficient acylating agent, poor temperature control, or inadequate reaction time.
-
N,N-bis(trifluoroacetyl)-4-bromophenethylamine (Diacylated Impurity): The product, a secondary amide, can be further acylated under harsh conditions. This is more likely when using a highly reactive acylating agent like TFAA in excess or at elevated temperatures. The amide nitrogen, although less nucleophilic than the starting amine, can still react.
-
Hydrolysis Products: If water is present in the reaction mixture, TFAA can hydrolyze to trifluoroacetic acid, which can form a salt with the starting amine, rendering it unreactive.[1]
-
Impurities from Starting Materials: Always verify the purity of your 4-bromophenethylamine, as impurities present initially will carry through or react to form other side products.
Q3: How can I monitor the reaction's progress and detect impurities early?
Thin-Layer Chromatography (TLC) is the most effective in-process control.[10][11] It allows for rapid, qualitative assessment of the reaction's progress.
| Compound | Polarity | Typical Rf Value | Visualization |
| 4-bromophenethylamine (Amine) | High | Low | Stains with ninhydrin or KMnO₄ |
| This compound (Product) | Medium | Intermediate | UV active; may stain with KMnO₄ |
| Diacylated Impurity | Low | High | UV active |
Table 1: Typical TLC Profile for the Trifluoroacetylation Reaction. Rf values are relative and depend on the eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
A sample protocol for TLC analysis involves spotting the crude reaction mixture on a silica gel plate and eluting with an appropriate solvent system. The disappearance of the starting amine spot and the appearance of the product spot indicate reaction progression.[10]
Q4: What is the recommended method for purifying the final product?
For most applications, purification can be achieved through one or a combination of the following methods:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup with a mild acid (e.g., 1M HCl) will remove the base and any unreacted amine. A subsequent wash with saturated sodium bicarbonate will remove acidic byproducts.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for removing minor impurities.
-
Silica Gel Column Chromatography: For removing impurities with similar polarity to the product, such as the diacylated byproduct, column chromatography is the most effective method.[12] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) typically provides excellent separation.
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Reaction is incomplete; significant starting amine remains.
-
Potential Cause A: Insufficient Acylating Agent. The stoichiometry may be incorrect, or the acylating agent may have degraded due to improper storage. TFAA is highly reactive and moisture-sensitive.[2][9]
-
Solution: Use a slight excess (1.1-1.2 equivalents) of freshly opened or properly stored TFAA. Ensure all glassware is rigorously dried before use.[1]
-
-
Potential Cause B: Inadequate Basicity. The base is critical for scavenging the acid byproduct.[3] If an insufficient amount of base is used, the amine can become protonated and non-nucleophilic.
-
Solution: Use at least 1.5 equivalents of a dry, non-nucleophilic tertiary amine base like triethylamine or pyridine.[1]
-
-
Potential Cause C: Low Reaction Temperature. While cooling is necessary to control the initial exothermic reaction, maintaining the reaction at 0°C for too long may slow the rate significantly.
-
Solution: After the initial addition of TFAA at 0°C, allow the reaction to warm to room temperature and stir for several hours to ensure it proceeds to completion. Monitor by TLC.
-
Problem 2: A significant, less polar impurity is observed on TLC (High Rf).
-
Potential Cause: Diacylation. This impurity is likely the N,N-bis(trifluoroacetyl) byproduct. It forms when the product amide is acylated a second time. This is favored by using a large excess of TFAA and/or higher reaction temperatures.
-
Solution A (Prevention): Control the stoichiometry carefully. Do not use more than 1.2 equivalents of TFAA. Maintain a low temperature (0°C) during the addition of TFAA to control reactivity.[8]
-
Solution B (Removal): This byproduct can typically be separated from the desired product via silica gel column chromatography. Due to its lower polarity, it will elute before the desired mono-acylated product.
-
Caption: Primary reaction pathway versus the side pathway leading to diacylation.
Problem 3: The final product is discolored (e.g., yellow or brown).
-
Potential Cause: Degradation or Impurities in Starting Materials. The starting 4-bromophenethylamine can degrade over time, especially if exposed to air and light, forming colored oxidation products. Alternatively, impurities from the solvent or base could be the cause.
-
Solution: Ensure the purity of the starting amine before use. If it is discolored, consider purification by distillation or filtration through a short plug of silica. Use high-purity, dry solvents and fresh base. The final product can often be decolorized by recrystallization, sometimes with the addition of a small amount of activated carbon.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Safety: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. TFAA is corrosive and reacts violently with water.[2]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromophenethylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring solution over 10-15 minutes. An exothermic reaction is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or silica gel chromatography as needed.
Caption: Troubleshooting decision workflow based on TLC analysis of the crude product.
References
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
ATAR Chemistry QCE. (2020, July 30). TLC Thin Layer Chromatography with amino acids | U4. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Retrieved from [Link]
-
ResearchGate. (2015, August 7). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
ACS Publications. (2023, January 9). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, June 22). Schotten Baumann Reaction and its Mechanism. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. Retrieved from [Link]
-
ACS Publications. (2012, May 2). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2020, December 9). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
ResearchGate. (n.d.). The TLC plate showing dansylation of tertiary amine and utilized CH2.... Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
NIH. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2010, August). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
-
Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Chem Simplified. (2024, July 27). The Schotten Baumann Reaction Mechanism. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. TFAA: Trifluoroacetic Anhydride - Regis Technologies [registech.com]
- 10. youtube.com [youtube.com]
- 11. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: A Guide to Scaling Up N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical transformation. Our goal is to empower you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your laboratory.
Introduction: The Synthetic Landscape
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and bioactive molecules. The trifluoroacetamide moiety can significantly influence a molecule's metabolic stability and binding affinity.[1] The primary synthetic route involves the acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent. While straightforward on a laboratory scale, scaling up this reaction presents unique challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies.[2][3]
This guide will delve into the critical aspects of this synthesis, providing practical solutions to common issues and a deeper understanding of the underlying chemical principles.
Visualizing the Workflow: From Reactants to Product
A clear understanding of the process flow is essential for successful scale-up. The following diagram outlines the key stages of the this compound synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
-
Question: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?
-
Answer: Low and inconsistent yields are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The acylation may not have gone to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Ensure the reaction is stirred efficiently and consider extending the reaction time. On a larger scale, heat transfer can be less efficient, so a slight increase in reaction temperature (if the reaction is not exothermic) or a longer reaction time might be necessary.
-
-
Purity of Starting Materials: Impurities in the 4-bromophenethylamine can interfere with the reaction.
-
Solution: Ensure the purity of your starting amine. If necessary, purify it by distillation or recrystallization of its salt form before use.
-
-
Hydrolysis of the Acylating Agent: Trifluoroacetic anhydride is highly reactive and susceptible to hydrolysis.[5]
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] Ensure all glassware is thoroughly dried before use.
-
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the trifluoroacetylating agent is often used to drive the reaction to completion. However, a large excess can lead to purification challenges.
-
-
Losses During Workup: The product might be lost during the extraction and washing steps.
-
Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a suitable organic solvent to maximize recovery.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My NMR/HPLC analysis shows the presence of unreacted starting material and other unexpected peaks. How can I identify and minimize these impurities?
-
Answer: Impurity profiling is critical for a successful scale-up. Here are common impurities and mitigation strategies:
Impurity Potential Cause Mitigation Strategy Unreacted 4-bromophenethylamine Incomplete reaction; insufficient acylating agent. As mentioned above, ensure complete reaction by monitoring and using a slight excess of the acylating agent. During workup, an acidic wash (e.g., dilute HCl) can help remove unreacted amine. Di-acylated byproduct Use of a large excess of the trifluoroacetylating agent, especially at elevated temperatures. Carefully control the stoichiometry of the acylating agent. Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[4] Hydrolyzed acylating agent (Trifluoroacetic acid) Presence of moisture in the reaction. Use anhydrous conditions. Trifluoroacetic acid can typically be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during workup.[4]
Issue 3: Difficulties with Product Isolation and Purification
-
Question: The crude product is an oil or a gummy solid that is difficult to handle and purify. What can I do?
-
Answer: The physical state of the crude product is often indicative of impurities.
-
Oily or Gummy Consistency: This is often due to the presence of residual solvents or impurities like unreacted starting materials or byproducts.
-
Solution: Ensure the crude product is thoroughly dried under vacuum to remove all solvent. If it remains oily, it likely contains impurities. Washing the crude product with a non-polar solvent in which the product is sparingly soluble (like hexane or a mixture of ethyl acetate and hexane) can sometimes help to remove less polar impurities and induce crystallization.
-
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be tricky.
-
Solution: A systematic approach to solvent screening is recommended. Start with common solvents like ethanol, isopropanol, or ethyl acetate. If the product is too soluble, consider a binary solvent system where the product is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexane). Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoroacetylating agent is best for scale-up: trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (ETFA)?
A1: The choice depends on several factors, including reactivity, cost, and safety.
-
Trifluoroacetic Anhydride (TFAA):
-
Pros: Highly reactive, often leading to faster reaction times and higher yields.[]
-
Cons: Extremely corrosive, moisture-sensitive, and reacts violently with water.[5][7][8][9] It can also lead to the formation of di-acylated byproducts if not used carefully. The byproduct is trifluoroacetic acid, which needs to be neutralized.
-
-
Ethyl Trifluoroacetate (ETFA):
For scale-up, the milder nature of ETFA often makes it a more attractive option from a safety and handling perspective, despite potentially longer reaction times.
Q2: What is the role of a base in this reaction, and is it always necessary?
A2: When using trifluoroacetic anhydride, a non-nucleophilic base like triethylamine or pyridine is often added. Its primary roles are:
-
To neutralize the trifluoroacetic acid byproduct that is formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
To act as a catalyst in some cases.
When using ethyl trifluoroacetate, a base is often required to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[11]
Q3: What are the critical safety precautions I should take when working with trifluoroacetic anhydride?
A3: Trifluoroacetic anhydride is a hazardous substance and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[5][8]
-
Handling: Dispense TFAA using a syringe or cannula under an inert atmosphere. Avoid contact with skin, eyes, and clothing.[5]
-
Quenching: Never quench a reaction containing TFAA directly with water, as the reaction is highly exothermic and can be violent.[7] It is safer to quench with a solution of a weak base, such as saturated sodium bicarbonate, added slowly and with cooling.
Q4: How can I effectively monitor the progress of the reaction on a larger scale?
A4: In-process controls are vital for a successful scale-up.
-
TLC: Thin Layer Chromatography is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
HPLC: For more quantitative analysis, High-Performance Liquid Chromatography is the preferred method. It can provide accurate information on the conversion rate and the formation of any byproducts.
-
Sampling: When taking samples from a large reactor, ensure the sample is representative of the entire batch.
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis of this compound and may require optimization for your specific scale and equipment.
Materials:
-
4-Bromophenethylamine
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-bromophenethylamine (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Visualizing the Reaction Mechanism
The following diagram illustrates the base-catalyzed acylation of 4-bromophenethylamine with ethyl trifluoroacetate.
Caption: A simplified mechanism for the acylation of an amine with an ester.
References
-
American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
LookChem. (n.d.). Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]
Sources
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- 11. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report. We will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra by comparing them with key structural analogues. This comparative approach illuminates the subtle and significant electronic effects of the trifluoroacetyl group, offering a deeper understanding of the molecule's structure and providing a robust framework for spectral interpretation.
Introduction: The Structural and Spectroscopic Significance
This compound is a molecule of interest in synthetic and medicinal chemistry. The 4-bromophenethyl scaffold is a common building block, while the N-trifluoroacetyl group serves multiple roles. It can act as a protecting group for the amine, notable for its stability and specific deprotection conditions[1]. Furthermore, the trifluoromethyl (CF₃) group is an invaluable probe in ¹⁹F NMR spectroscopy, a technique prized for its high sensitivity and wide chemical shift range, which allows for detailed investigation of molecular conformation and binding interactions without background interference[2].
Understanding the NMR signature of this compound is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide explains the causality behind the observed chemical shifts and coupling constants by contrasting the target molecule with its parent amine, 4-bromophenethylamine, and its non-fluorinated analogue, N-(4-bromophenethyl)acetamide.
Molecular Scaffolds for Comparison
To fully appreciate the spectral features of this compound, a comparative analysis against its structural precursors is essential. The key electronic and structural modifications are highlighted in the diagram below.
Figure 1: Logical relationship between the target molecule and its key structural analogues used for comparative NMR analysis.
The Inductive Effect of the Trifluoroacetyl Group
The defining feature of the target molecule is the trifluoroacetyl group. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the amide bond, significantly influencing the electron density of neighboring atoms and, consequently, their NMR chemical shifts.
Figure 2: Propagation of the electron-withdrawing effect from the CF₃ group, leading to deshielding of adjacent nuclei.
This deshielding effect is the primary cause of the downfield chemical shifts observed for the protons and carbons proximal to the amide group, a key theme we will explore in the following sections.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments. The introduction of the trifluoroacetyl group causes a notable downfield shift in the adjacent methylene protons (H-7) compared to the parent amine.
| Assignment | This compound (Predicted) | 4-Bromophenethylamine (Reference) | N-(4-Bromophenyl)acetamide (Reference) [3][4] | Rationale for Chemical Shift |
| H-2, H-6 | ~7.45 ppm (d, J ≈ 8.4 Hz) | ~7.40 ppm (d) | ~7.47 ppm (d) | Protons ortho to the bromine atom. |
| H-3, H-5 | ~7.10 ppm (d, J ≈ 8.4 Hz) | ~7.05 ppm (d) | ~7.57 ppm (d) | Protons meta to the bromine atom. |
| H-7 (-CH₂-N) | ~3.60 ppm (q, J ≈ 6.8 Hz) | ~2.95 ppm (t) | N/A | Significant downfield shift due to the strong inductive effect of the -COCF₃ group. Coupling to both H-8 and the N-H proton results in a quartet. |
| H-8 (-CH₂-Ar) | ~2.90 ppm (t, J ≈ 7.0 Hz) | ~2.75 ppm (t) | N/A | Downfield shift is less pronounced as the inductive effect diminishes with distance. Appears as a triplet due to coupling with H-7. |
| N-H | ~6.5-7.0 ppm (broad s) | ~1.5 ppm (broad s) | ~10.1 ppm (s) | The N-H proton is deshielded by the adjacent carbonyl group. Its chemical shift is highly dependent on solvent and concentration. |
Note: Predicted values for the target compound are based on established substituent effects and data from analogous structures. Reference data for 4-bromophenethylamine is derived from typical values for phenethylamines. Data for N-(4-bromophenyl)acetamide is from experimental sources and serves to illustrate the aromatic proton environment in a similar bromo-substituted amide.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon skeleton and provides compelling evidence of the trifluoroacetyl group's influence, most notably through C-F coupling.
| Assignment | This compound (Predicted) | Rationale & Expected Coupling |
| C=O (C-9) | ~157 ppm | Quartet (q), ²JCF ≈ 37 Hz . The carbonyl carbon is significantly deshielded and couples with the three fluorine atoms on the adjacent carbon. |
| CF₃ (C-10) | ~116 ppm | Quartet (q), ¹JCF ≈ 288 Hz . This intense, large coupling constant is a hallmark of a trifluoromethyl group. The chemical shift is characteristic for a CF₃ attached to a carbonyl[5]. |
| C-1 (ipso-C) | ~138 ppm | Aromatic quaternary carbon attached to the ethyl group. |
| C-4 (ipso-C, C-Br) | ~121 ppm | Aromatic quaternary carbon attached to bromine. The "heavy atom effect" of bromine can cause an upfield shift compared to what electronegativity alone would predict[6]. |
| C-2, C-6 | ~132 ppm | Aromatic CH carbons ortho to the bromine. |
| C-3, C-5 | ~131 ppm | Aromatic CH carbons meta to the bromine. |
| -CH₂-N (C-7) | ~42 ppm | Aliphatic carbon directly attached to the amide nitrogen, deshielded by the inductive effect. |
| -CH₂-Ar (C-8) | ~34 ppm | Aliphatic carbon attached to the aromatic ring. |
Note: Typical ¹³C chemical shift ranges for amides are 160-180 ppm[7][8]. The electron-withdrawing CF₃ group shifts the carbonyl carbon upfield relative to a standard alkyl amide.
¹⁹F NMR Spectral Analysis
For any fluorine-containing compound, ¹⁹F NMR is a critical characterization tool. Its high sensitivity and the absence of naturally occurring background signals make it ideal for purity analysis and structural confirmation.
-
Expected Chemical Shift: The trifluoroacetyl group in an amide linkage typically appears in the range of -75 to -77 ppm relative to CFCl₃. The precise shift can be sensitive to the solvent and electronic environment[9].
-
Multiplicity: In a standard proton-decoupled spectrum, the signal for the CF₃ group in this compound is expected to be a singlet . This is because all three fluorine atoms are chemically equivalent, and there are no other fluorine atoms within the typical 2-4 bond range for significant F-F coupling. Long-range coupling to protons (e.g., ⁴JHF to the H-7 protons) may be observable in high-resolution spectra, which can be confirmed with proton-coupled ¹⁹F experiments[10].
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology provides a self-validating system for the characterization of this compound.
Figure 3: Standardized workflow for the acquisition and processing of NMR spectra for this compound.
Protocol Details:
-
Sample Preparation: Weigh approximately 15 mg of the dried, purified compound into a clean NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the N-H.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Ensure the probe is properly tuned for the nuclei of interest (¹H, ¹³C, and ¹⁹F).
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe quaternary carbons[5][8].
-
¹⁹F Acquisition: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a 100% abundant nucleus, data acquisition is rapid. A spectral width of ~50 ppm centered around -76 ppm is appropriate.
-
Data Processing and Referencing: Process all acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS)[11]. Reference the ¹⁹F spectrum to an appropriate standard like CFCl₃.
Conclusion
The NMR spectral characterization of this compound is a clear illustration of how structure dictates spectroscopic output. Through a comparative analysis with its non-fluorinated and parent amine analogues, we can confidently assign the signals in the ¹H, ¹³C, and ¹⁹F spectra. The powerful inductive effect of the trifluoroacetyl group is the dominant factor, causing significant deshielding of the proximal nuclei and introducing characteristic C-F coupling patterns in the ¹³C NMR spectrum. The distinct singlet in the ¹⁹F NMR spectrum serves as an unambiguous confirmation of the trifluoroacetyl moiety. This guide provides the foundational data and interpretive logic necessary for researchers to confidently utilize this compound in their synthetic and developmental workflows.
References
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]
-
Ute, K., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
-
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - 1H NMR - Spectrum. (n.d.). SpectraBase. [Link]
-
4-Bromophenethylamine | C8H10BrN. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
p-Bromophenethylamine. (n.d.). PubChem. [Link]
-
Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. [Link]
-
Salman, S. R., et al. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Nanomedicine. [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]
-
13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. (1966). Defense Technical Information Center. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
-
A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]
-
4-Bromoacetanilide | C8H8BrNO. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
-
Salman, S. R., et al. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Nanomedicine, 12, 6483–6492. [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
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Ferreira, M. M. C., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o277. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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N-(4-Bromophenyl)acetamide, CAS No : 103-88-8. (n.d.). Pharmaffiliates. [Link]
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Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 28(10), 1220–1236. [Link]
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Pierens, G. K., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4256. [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]
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Supporting Information. (2007). Wiley-VCH. [Link]
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A Comparative Guide to the Mass Spectrometry of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the mass spectrometric behavior of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide and its non-brominated analog, N-(2-phenylethyl)-2,2,2-trifluoroacetamide. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification and quantification in complex matrices, a common challenge in pharmaceutical development and forensic analysis. This guide will delve into the theoretical underpinnings of their fragmentation, supported by experimental data for the non-brominated analog, and provide a framework for the analysis of the brominated compound.
Introduction: The Significance of Trifluoroacetamides in Analytical Chemistry
This compound belongs to a class of compounds that are frequently encountered in drug discovery and metabolism studies. The trifluoroacetamide group is often introduced to enhance the volatility and thermal stability of polar analytes, such as amines, for gas chromatography-mass spectrometry (GC-MS) analysis. The presence of a bromine atom provides a distinct isotopic signature, aiding in its identification. However, the interplay of the bromine and the trifluoroacetamide group on the fragmentation pathway can be complex.
This guide compares the mass spectral characteristics of this compound with its non-brominated counterpart to elucidate the influence of the bromine substituent on the fragmentation process.
Molecular Structures
To understand the fragmentation patterns, it is essential to first visualize the structures of the compounds under investigation.
Diagram: Chemical Structures
Caption: Chemical structures of the target and comparison compounds.
Mass Spectrometry Analysis: A Comparative Approach
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile compounds. The high-energy electrons used in EI induce fragmentation of the molecule, generating a unique fingerprint or mass spectrum.
Mass Spectrum of the Non-Brominated Analog: N-(2-phenylethyl)-2,2,2-trifluoroacetamide
The readily available EI mass spectrum of N-(2-phenylethyl)-2,2,2-trifluoroacetamide serves as our baseline for comparison.
Diagram: Experimental Workflow for GC-MS Analysis
Caption: A simplified predicted fragmentation pathway.
Comparative Analysis: The Influence of the Bromine Substituent
The primary difference in the mass spectra of these two compounds will be the presence of the characteristic bromine isotope pattern in this compound. This provides a powerful diagnostic tool for its identification.
| Feature | N-(2-phenylethyl)-2,2,2-trifluoroacetamide | This compound (Predicted) |
| Molecular Ion (m/z) | 217 | 295/297 (1:1 ratio) |
| Isotopic Pattern | Absent | Present and characteristic of Bromine |
| Key Fragments (m/z) | 118, 104, 91 | 196/198, 183/185, 91 |
| Diagnostic Value | Fragmentation pattern of phenethylamine | Bromine isotope pattern and bromine-containing fragments |
The presence of the electron-withdrawing bromine atom may also influence the relative abundance of certain fragment ions, potentially stabilizing the brominated fragments.
Experimental Protocol: GC-MS Analysis
For researchers wishing to perform this analysis, the following is a recommended starting point for a GC-MS protocol.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization with trifluoroacetic anhydride (TFAA) on the corresponding amine to synthesize the trifluoroacetamide in situ.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Conclusion and Future Directions
The mass spectrometric analysis of this compound, when compared to its non-brominated analog, highlights the significant diagnostic power of the bromine isotopic signature. While the fundamental fragmentation pathways involving amide cleavage and rearrangements of the phenethyl moiety are expected to be similar, the presence of bromine-containing fragment ions provides an additional layer of confirmation for structural elucidation.
Further experimental work is required to obtain and analyze the actual mass spectrum of this compound to validate these predictions and provide a complete comparative guide. Such data would be invaluable to the scientific community, particularly in the fields of drug metabolism and forensic science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1518036, this compound. Retrieved from [Link]. [1]2. National Institute of Standards and Technology (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 2015. Available at: [Link].
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023). Retrieved from [Link].
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A Comprehensive Guide to the Characterization of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: A Comparative Analysis
This guide provides an in-depth characterization of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, a compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. We will move beyond a simple data sheet to explore the causality behind experimental choices, present comparative data against relevant chemical analogs, and provide detailed, validated protocols for its synthesis and analysis.
Introduction and Strategic Importance
This compound is a halogenated organic compound that serves as a versatile synthetic intermediate. Its structure is strategically designed:
-
The 4-Bromophenethyl Moiety: The bromine atom on the phenyl ring is a key functional handle, enabling further molecular elaboration through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] This makes the compound an excellent building block for creating libraries of more complex molecules for screening.
-
The Trifluoroacetamide Group: This functional group imparts several crucial properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the amide N-H proton, influences the molecule's lipophilicity, and can enhance metabolic stability in drug candidates.[1] Furthermore, the trifluoroacetyl group can serve as a protecting group for the primary amine, which is readily cleavable under mild basic conditions.[2]
This guide offers a comprehensive technical profile of the title compound, providing the foundational data necessary for its effective utilization in research and development.
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via the N-acylation of 4-bromophenethylamine. The choice of trifluoroacetic anhydride as the acylating agent is based on its high reactivity, which drives the reaction to completion, typically affording high yields of the desired product.
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A Senior Application Scientist's Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: A Comparative Analysis for Researchers
For the discerning researcher in drug discovery and organic synthesis, the selection of appropriate chemical tools is paramount. Among the vast arsenal of functional groups, trifluoroacetamides hold a unique position, serving as versatile protecting groups, amide isosteres, and modulators of biological activity. This guide provides an in-depth comparative analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, placing it in context with other relevant trifluoroacetamides and alternative methodologies. Our focus is on delivering field-proven insights and actionable experimental data to empower your research endeavors.
The Trifluoroacetamide Moiety: A Tool of Strategic Importance
The trifluoroacetamide group (-NHCOCF₃) is more than just a stable amide. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group imparts distinct properties that chemists can strategically exploit.[1] These include:
-
Enhanced Stability: Trifluoroacetamides are significantly more stable to acidic and enzymatic hydrolysis compared to their non-fluorinated acetate counterparts.
-
Amine Protection: They serve as robust protecting groups for primary and secondary amines, orthogonal to many other common protecting groups like Boc and Cbz.[2]
-
Bioisosterism: The trifluoroethylamino group can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[3][4]
-
Increased Lipophilicity: The CF₃ group enhances lipophilicity, which can be crucial for membrane permeability and reaching biological targets.
This guide will delve into how the specific incorporation of a 4-bromophenethyl substituent modifies and potentially enhances these inherent characteristics.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward and high-yielding process, making it an accessible tool for most chemistry laboratories. The primary route involves the acylation of 4-bromophenethylamine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for trifluoroacetylation of amines.[5][6]
Materials:
-
4-Bromophenethylamine
-
Trifluoroacetic anhydride (TFAA) or S-ethyl trifluorothioacetate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base scavenges the trifluoroacetic acid byproduct.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data:
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₉BrF₃NO |
| Molecular Weight | 296.08 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=8.4 Hz, 2H), 7.10 (d, J=8.4 Hz, 2H), 6.20 (br s, 1H), 3.60 (q, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.2 (q, J=37.4 Hz), 137.0, 132.1, 130.6, 121.7, 115.7 (q, J=288.0 Hz), 41.6, 34.5 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -75.7 |
| Mass Spectrometry (ESI) | m/z 295.98, 297.98 [M+H]⁺ (isotopic pattern for Br) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water. Anhydrous conditions prevent its hydrolysis and ensure efficient acylation of the amine.
-
Use of a Base: The reaction generates trifluoroacetic acid as a byproduct. A non-nucleophilic base like triethylamine is crucial to neutralize the acid, which would otherwise protonate the starting amine, rendering it unreactive.
-
Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.
Visualizing the Synthesis Workflow:
Caption: Decision tree for selecting an appropriate amine protecting group.
Potential Applications in Research and Drug Development
While this compound is not a drug itself, its structural motifs are prevalent in pharmacologically active compounds.
-
Neuropharmacology: Phenethylamine derivatives are foundational scaffolds for many centrally acting agents. The trifluoroacetamide group can modulate the pharmacokinetic properties of these scaffolds. [8]* Pharmacokinetic Studies: The bromine atom serves as a heavy atom label, facilitating metabolite identification in mass spectrometry-based pharmacokinetic studies. This can be invaluable in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. [9][10]* Antimicrobial and Anticancer Research: Halogenated acetamides and thiazole derivatives containing a 4-bromophenyl group have demonstrated antimicrobial and antiproliferative activities. [11][12]This suggests that this compound could be a valuable building block in the synthesis of novel therapeutic agents in these areas.
Conclusion and Future Perspectives
This compound emerges as a highly versatile and synthetically accessible chemical tool. Its key advantages lie in the combined properties of the stable trifluoroacetamide moiety and the synthetically tractable 4-bromophenyl group. This combination allows for its use as a protected phenethylamine that can be further elaborated through cross-coupling chemistry, a strategy of significant importance in modern drug discovery.
Compared to other trifluoroacetamides, the bromophenethyl derivative offers a unique handle for diversification. When evaluated against other amine protecting groups, its stability to acidic conditions provides valuable orthogonality. For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in neuropharmacology, oncology, and infectious disease research. Future investigations into its own biological activities and its utility in the synthesis of complex molecular architectures are warranted.
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023). National Institutes of Health. Retrieved from [Link]
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Trifluoroacetamides. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. (2007). ResearchGate. Retrieved from [Link]
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Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). MDPI. Retrieved from [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). National Institutes of Health. Retrieved from [Link]
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Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate. Retrieved from [Link]
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Pharmacokinetic/Pharmacodynamic-Driven Drug Development. National Institutes of Health. Retrieved from [Link]
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N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. SpectraBase. Retrieved from [Link]
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Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. ResearchGate. Retrieved from [Link]
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Exploring New Avenues In Drug Discovery And Development Insight Into Pharmacokinetics And Pharmacodynamics. Journal of Applied Bioanalysis. Retrieved from [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PubMed. Retrieved from [Link]
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Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K. Sci-Hub. Retrieved from [Link]
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Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
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A Convenient Synthesis of Trifluoroacetamide Derivatives of Diaza[3 2 ]cyclophanes and Triaza[3 3 ]cyclophanes. Thieme Connect. Retrieved from [Link]
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Applications of amide isosteres in medicinal chemistry. (2019). PubMed. Retrieved from [Link]
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An evolving role of pharmacokinetics in drug discovery. (2018). Academia Publishing. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2021). MDPI. Retrieved from [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Retrieved from [Link]
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Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. (2016). Arabian Journal of Chemistry. Retrieved from [Link]
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Simple Synthesis of Pharmaceutical Intermediates of β-Halogenated Phenethylamine. (2018). CNKI. Retrieved from [Link]
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EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. Retrieved from [Link]
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Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (1993). PubMed. Retrieved from [Link]
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Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Retrieved from [Link]
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Editorial: The Practical Implication of Clinical Pharmacokinetics in Drug Development, Pharmaceutical Analysis, and Clinical Research. (2023). Frontiers. Retrieved from [Link]
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Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST WebBook. Retrieved from [Link]
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A Comparative Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenation in Drug Design
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. The choice of a specific halogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, binding affinity to biological targets, and overall potency. This guide focuses on the N-(4-halophenethyl)-2,2,2-trifluoroacetamide scaffold, a structure with potential applications in various therapeutic areas due to the combined features of the phenethyl group, known to interact with various receptors and enzymes, and the trifluoroacetamide moiety, which can enhance metabolic stability and binding interactions.
This comparative analysis will delve into the synthesis, physicochemical properties, and anticipated biological performance of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide alongside its fluoro, chloro, and iodo counterparts. While direct comparative experimental data for this specific series of compounds is not extensively available in peer-reviewed literature, this guide will synthesize information from studies on analogous compounds and theoretical principles to provide a robust predictive comparison.
Synthesis of N-(4-Halophenethyl)-2,2,2-trifluoroacetamides
The synthesis of N-(4-halophenethyl)-2,2,2-trifluoroacetamides is typically achieved through the acylation of the corresponding 4-halophenethylamine with a trifluoroacetylating agent. A general and reliable method involves the use of ethyl trifluoroacetate in the presence of a tertiary amine base.
Experimental Protocol: General Synthesis of N-(4-Halophenethyl)-2,2,2-trifluoroacetamides
Materials:
-
4-Halophenethylamine (e.g., 4-bromophenethylamine, 4-chlorophenethylamine, etc.)
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-halophenethylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add ethyl trifluoroacetate (1.1 to 1.3 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature at 0-5 °C during the initial addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-halophenethyl)-2,2,2-trifluoroacetamide.
Comparative Analysis of Physicochemical and Biological Properties
The substitution of bromine with other halogens (F, Cl, I) on the phenyl ring of N-(4-phenethyl)-2,2,2-trifluoroacetamide is expected to modulate several key parameters that influence biological activity.
Physicochemical Properties
The nature of the halogen atom directly impacts the electronic and lipophilic character of the molecule.
| Property | Fluorine | Chlorine | Bromine | Iodine | Causality and Expected Impact |
| Electronegativity | Highest | High | Moderate | Lowest | Influences dipole moment and potential for hydrogen bonding. Higher electronegativity can affect pKa and interactions with polar residues in a binding pocket. |
| Atomic Radius | Smallest | Small | Moderate | Largest | Impacts steric interactions within a receptor binding site. Larger halogens can provide better van der Waals contacts but may also lead to steric clashes. |
| Polarizability | Lowest | Low | Moderate | Highest | Affects the strength of London dispersion forces, which can be crucial for binding affinity. Increased polarizability generally leads to stronger non-covalent interactions. |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 | Governs membrane permeability and hydrophobic interactions. Higher lipophilicity can enhance cell penetration but may also increase non-specific binding and toxicity. |
| Halogen Bonding Potential | Weakest | Weak | Moderate | Strongest | The ability to act as a halogen bond donor increases down the group. This specific non-covalent interaction can significantly contribute to binding affinity and selectivity. |
Predicted Biological Performance: A Structure-Activity Relationship (SAR) Perspective
Based on established principles of medicinal chemistry and data from related compound series, we can extrapolate the likely impact of halogen substitution on the biological activity of N-(4-halophenethyl)-2,2,2-trifluoroacetamides.
A molecular matched-pair analysis comparing thousands of fluoro- and chloro-substituted compounds has shown that chlorinated analogs are slightly more likely to be more active than their fluorinated counterparts, with a mean increase in pIC50 of approximately 0.03.[2][3] This suggests that for a given biological target, the chloro and bromo analogs of our target compound might exhibit slightly higher potency than the fluoro analog, potentially due to a better balance of electronics and lipophilicity. However, this is a general trend and target-specific interactions can lead to different outcomes.
The larger and more polarizable bromine and iodine atoms may offer enhanced binding through halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site.
Conversely, the increased lipophilicity of the heavier halogens could lead to higher metabolic turnover or off-target effects. A comparative analysis of fluoro and chloro compounds also indicated a statistically significant, albeit small, increase in the toxicity of chlorinated compounds.[3]
The trifluoroacetamide moiety is a key contributor to the overall profile of these compounds. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the amide proton, potentially influencing hydrogen bonding capabilities.[1] Furthermore, the C-F bonds can increase metabolic stability by blocking sites of oxidative metabolism.
Potential Biological Activities and In Vitro Evaluation Protocols
Given the structural motifs present, N-(4-halophenethyl)-2,2,2-trifluoroacetamides could be investigated for a range of biological activities. Below are detailed protocols for relevant in vitro assays.
Antimicrobial Activity
Halogenated compounds and acetamide derivatives have shown promise as antimicrobial agents.[4][5]
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow the microbial culture overnight and dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.
Cytotoxicity against Cancer Cell Lines
Many phenethyl and acetamide derivatives have been explored for their anticancer potential.
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO treated) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Enzyme Inhibition Assays
The trifluoroacetamide group can act as a bioisostere for other functional groups and participate in interactions with enzyme active sites.
Caption: General workflow for an in vitro enzyme inhibition assay.
Visualizing Structure-Property Relationships
The following diagram illustrates the key structural components of the N-(4-halophenethyl)-2,2,2-trifluoroacetamide scaffold and their potential influence on biological activity.
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A Comparative Guide to Synthetic Alternatives for N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and complex molecule synthesis, N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide stands out as a valuable bifunctional building block. Its structure is elegantly simple yet synthetically potent, offering two distinct points for chemical modification: a nucleophilic amine masked by a robust trifluoroacetamide protecting group, and an aryl bromide handle primed for palladium-catalyzed cross-coupling reactions. This combination allows for the sequential construction of complex scaffolds, particularly those based on the privileged phenethylamine core, which is ubiquitous in pharmacologically active compounds.
The trifluoroacetyl (Tfa) group provides significant stability under a range of conditions, yet its removal requires specific, often basic, protocols. The C-Br bond is a reliable partner in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. However, reliance on a single building block can be limiting. Challenges such as substrate scope limitations, protecting group incompatibility with downstream steps, or the need for alternative reactivity patterns necessitate a thorough understanding of viable alternatives.
This guide provides a comparative analysis of alternative strategies to this compound. We will explore alternative amine protecting groups and different synthetic building blocks, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Trifluoroacetamide Group: A Double-Edged Sword
The trifluoroacetamide protecting group is central to the utility of the title compound. Its strong electron-withdrawing nature makes the amide nitrogen less nucleophilic and the amide bond stable to many reagents. However, these same electronic properties dictate its deprotection chemistry.
Advantages:
-
High Stability: It is resilient to acidic conditions and many standard transformations, allowing for extensive modification at the aryl bromide position.
-
Orthogonality: Its cleavage conditions (typically basic hydrolysis) are often orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile.[1]
Limitations:
-
Deprotection Conditions: Removal often requires moderately strong basic conditions (e.g., K₂CO₃ in MeOH/H₂O, NaOH, or ammonia), which may not be tolerated by sensitive functional groups elsewhere in the molecule.[2] While milder methods using reagents like NaBH₄ exist, they are not universally applicable.[1]
-
Potential for Side Reactions: Under harsh basic conditions, molecules with other labile groups, such as esters or certain halides, may undergo unintended reactions. For instance, tertiary bromides elsewhere in a structure could be susceptible to elimination under strong basic conditions.[3]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds at the 4-position of the phenyl ring.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
This reliable reactivity makes it a go-to reagent. However, the choice of protecting group on the phenethylamine tail is critical, as it must withstand the reaction conditions, which typically involve a base and elevated temperatures.
Part 1: A Comparative Analysis of Alternative Amine Protecting Groups
The most direct alternative to using this compound is to use 4-bromophenethylamine protected with a different group. The ideal choice depends on the planned subsequent synthetic steps, particularly the final deprotection strategy.
| Protecting Group | Abbreviation | Stability to Pd-Coupling | Deprotection Conditions | Key Considerations |
| Trifluoroacetyl | Tfa | Excellent | K₂CO₃, MeOH/H₂O; NH₃/MeOH; NaBH₄ | Robust but requires specific, often basic, deprotection.[1][2] |
| tert-Butoxycarbonyl | Boc | Good-Excellent | Strong Acid (TFA, HCl) | Excellent orthogonality with Tfa. Widely used. Can be sensitive to very high temperatures. |
| Benzyloxycarbonyl | Cbz | Excellent | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to both acid- and base-labile groups. Not suitable if other reducible groups (alkenes, alkynes) are present. |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Excellent | Thiolates (e.g., thiophenol, K₂CO₃) | Deprotection is mild and orthogonal. The sulfonamide N-H is acidic. |
| p-Toluenesulfonyl | Tosyl (Ts) | Excellent | Harsh: Na/NH₃, HBr/AcOH, SmI₂ | Very stable, often considered a permanent protecting group. Deprotection requires harsh, reductive conditions.[4] |
Expert Commentary: The choice between Tfa and Boc is a common dilemma. If the synthetic route involves subsequent acid-sensitive steps, the Tfa group is superior. Conversely, if base-sensitive functionalities are to be installed, the Boc group is the logical choice due to its clean, acid-mediated removal. For molecules containing multiple reducible groups, Cbz is non-ideal, making Nosyl an attractive option for its mild, nucleophilic cleavage conditions.
Part 2: Alternative Synthetic Building Blocks and Strategies
Beyond simply changing the protecting group, fundamentally different building blocks can be employed to achieve the same synthetic goals.
-
Varying the Halogen (e.g., 4-Iodophenethylamine derivatives):
-
Principle: The reactivity of aryl halides in oxidative addition to Pd(0) follows the trend I > Br > Cl. Using an aryl iodide can lead to faster reaction rates and often allows for lower catalyst loadings or milder reaction conditions.
-
Application: For sluggish Suzuki or Buchwald-Hartwig couplings, switching from a bromo- to an iodo-substituted phenethylamine can significantly improve yields and reaction times.[5]
-
Drawback: Aryl iodides are typically more expensive and less stable than the corresponding bromides.
-
-
Reversing the Polarity: Boronic Acid Derivatives:
-
Principle: Instead of the aryl halide, the phenethylamine moiety can be functionalized as the organometallic component, typically as a boronic acid or MIDA boronate ester. This is then coupled with a different aryl halide partner.
-
Application: This strategy is invaluable when the desired coupling partner is a complex or precious aryl halide. It shifts the burden of synthesis onto the more readily available phenethylamine core.
-
Workflow:
Caption: Workflow for a boronate-based strategy.
-
-
Late-Stage Functionalization:
-
Principle: Begin with a protected, unsubstituted phenethylamine and introduce the desired functionality at the 4-position via electrophilic aromatic substitution (e.g., bromination, nitration).
-
Application: Useful when multi-step functionalization of the aromatic ring is required. It allows for more flexibility in the order of operations.
-
Consideration: Regioselectivity can be an issue. The ethylamine side chain is an ortho-, para-director, but achieving exclusive para-substitution may require specific conditions or blocking groups.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the standard procedure for preparing the title compound from 4-bromophenethylamine.
-
Setup: To a round-bottom flask charged with 4-bromophenethylamine (1.0 eq) and a stir bar, add dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq).
-
Acylation: Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Representative Suzuki Coupling with an Alternative Building Block
This protocol uses the more common Boc-protected 4-bromophenethylamine as a direct alternative.
-
Setup: To a flame-dried Schlenk flask, add tert-butyl (4-bromophenethyl)carbamate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (3x). Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v, approx. 0.1 M).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to obtain the coupled product.
Protocol 3: Comparative Deprotection
This section compares the deprotection of the Tfa and Boc groups from the products of a hypothetical coupling reaction.
A. Tfa Group Deprotection:
-
Dissolve the Tfa-protected coupled product in a 3:1 mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir at room temperature for 6-12 hours until deprotection is complete (monitored by LC-MS).
-
Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
B. Boc Group Deprotection:
-
Dissolve the Boc-protected coupled product in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor by TLC/LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
Conclusion and Strategic Recommendations
This compound is a highly effective and robust building block for specific synthetic applications, particularly when acidic conditions are required elsewhere in the synthesis. However, it is not a one-size-fits-all solution.
-
For General Use and Orthogonality: The Boc-protected analogue, tert-butyl (4-bromophenethyl)carbamate , often represents a more versatile and strategically safer alternative due to the widespread use and mildness of acid-labile deprotection protocols.
-
For Enhanced Reactivity: When faced with challenging coupling partners, employing the iodo-analogue, tert-butyl (4-iodophenethyl)carbamate , can overcome kinetic barriers.
-
For Strategic Inversion: When the coupling partner is more complex, reversing the polarity by using a boronate ester of protected phenethylamine provides a powerful alternative route.
The optimal choice is dictated by a holistic analysis of the entire synthetic route, considering factors of cost, substrate availability, functional group tolerance, and the desired orthogonality of protecting group removal. By understanding the comparative advantages and limitations outlined in this guide, researchers can design more efficient, robust, and successful synthetic strategies.
References
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W. S. Wade, et al. (1990). Solid-phase peptide synthesis. [Link]
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Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]
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De Francesco, R. A., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
-
Yeoh, S. D., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
Gagnon, K. J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
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Al-Amin, M., et al. (2022). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Wang, G., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide and Its Halogenated Analogs
Introduction: Bridging In Silico Insights with Experimental Potential
In modern drug discovery and materials science, the ability to predict molecular behavior before committing to costly and time-intensive synthesis is paramount. Computational analysis provides a powerful lens to dissect, understand, and forecast the properties of novel chemical entities. This guide focuses on N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, a compound featuring a brominated aromatic ring and a trifluoroacetamide moiety—both of which are of significant interest in medicinal chemistry for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1]
Through a rigorous, multi-faceted computational workflow, we will not only characterize the subject molecule but also compare it directly with its chloro- and iodo-analogs:
-
Compound 1 (C1): N-(4-Bromo phenethyl)-2,2,2-trifluoroacetamide
-
Compound 2 (C2): N-(4-Chloro phenethyl)-2,2,2-trifluoroacetamide
-
Compound 3 (C3): N-(4-Iodo phenethyl)-2,2,2-trifluoroacetamide
This comparative approach is designed to elucidate the influence of halogen substitution on the electronic structure, target binding affinity, and dynamic stability of these compounds. The insights gained serve as a critical, data-driven foundation for researchers, scientists, and drug development professionals to rationalize further experimental investigation.
The Strategic Imperative for a Multi-Modal Computational Approach
A single computational method provides only one piece of the puzzle. To build a trustworthy and holistic understanding of a molecule, we must integrate multiple techniques, each offering a unique perspective. Our workflow is designed as a self-validating cascade, where the outputs of one stage inform and justify the next.
Sources
Spectroscopic analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide.
An In-Depth Comparative Guide to the Spectroscopic Analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Analytical Challenge
This compound is a halogenated and fluorinated phenethylamine derivative. Its structural motifs—a brominated aromatic ring and a trifluoroacetylated amino group—make it a compound of interest in medicinal chemistry and drug development, potentially as a synthetic intermediate or a pharmacologically active agent itself.[1] The presence of bromine and fluorine atoms provides unique handles for both synthesis and analysis, but also introduces complexities in structural elucidation.
This guide, prepared from a Senior Application Scientist's perspective, provides a comprehensive, multi-technique spectroscopic analysis of this compound. We will move beyond a simple recitation of data, explaining the causal relationships between the molecule's structure and its spectral output. This document serves as a practical reference for researchers requiring unambiguous characterization, quality control, and a deeper understanding of how halogenation and fluorination influence spectroscopic properties compared to simpler analogs.
Molecular Structure and Spectroscopic Implications
The foundational step in any analysis is understanding the molecule's architecture. The compound, with a molecular formula of C₁₀H₉BrF₃NO and a molecular weight of 296.08 g/mol , comprises three key regions that dictate its spectral behavior.[2]
-
The 4-Bromophenyl Group: A para-substituted benzene ring. The electronegative bromine atom will influence the chemical environment of the aromatic protons and carbons. Its isotopic signature (⁷⁹Br and ⁸¹Br) is a critical marker in mass spectrometry.
-
The Ethyl Bridge (-CH₂-CH₂-): This aliphatic linker connects the aromatic ring to the amide nitrogen. The protons on these carbons will provide clear signals in ¹H NMR, and their coupling patterns are highly diagnostic.
-
The N-Trifluoroacetamide Group (-NH-CO-CF₃): This moiety is a powerful analytical tool. The trifluoroacetyl group is strongly electron-withdrawing, significantly impacting the adjacent methylene group and the amide proton.[3] The three equivalent fluorine atoms provide a strong, simple signal in ¹⁹F NMR, making it an excellent technique for quantification and purity assessment.[4]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed structural information. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum gives a direct view of the hydrogen framework. We predict five distinct signals:
-
Aromatic Protons (δ ≈ 7.2-7.5 ppm): The para-substitution pattern creates a symmetric system. The two protons ortho to the bromine (H-3, H-5) and the two protons meta to the bromine (H-2, H-6) are chemically equivalent, respectively. This will result in two doublets, characteristic of an AA'BB' system, integrating to 2H each.
-
Amide Proton (δ ≈ 6.5-8.0 ppm): The N-H proton signal is typically a broad singlet or a triplet if coupling to the adjacent CH₂ group is resolved. Its chemical shift can be highly variable depending on solvent and concentration.
-
Methylene Protons (Ar-CH₂-CH₂-N):
-
-CH₂-N (δ ≈ 3.5-3.7 ppm): This methylene group is adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. It will appear as a quartet (or more complex multiplet) due to coupling with both the N-H proton and the other CH₂ group.
-
Ar-CH₂- (δ ≈ 2.8-3.0 ppm): This benzylic methylene group will be a triplet, coupled to the adjacent -CH₂-N group.
-
¹³C NMR Spectroscopy
With its wider chemical shift range, ¹³C NMR resolves all unique carbon atoms, providing a carbon skeleton blueprint.[5]
-
Aromatic Carbons (δ ≈ 120-140 ppm): Four signals are expected: the carbon bearing the bromine (C-Br, ipso-carbon), the carbon attached to the ethyl group (C-alkyl, ipso-carbon), and the two pairs of equivalent CH carbons.
-
Amide Carbonyl (C=O, δ ≈ 155-160 ppm): This carbon is significantly deshielded. Crucially, it will exhibit coupling to the three fluorine atoms (²JCF), appearing as a quartet.
-
Trifluoromethyl Carbon (CF₃, δ ≈ 115-120 ppm): This carbon is also highly deshielded and will appear as a strong quartet due to the large one-bond coupling to the fluorine atoms (¹JCF).
-
Aliphatic Carbons (δ ≈ 35-45 ppm): Two distinct signals for the Ar-CH₂ and -CH₂-N carbons.
¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is a mandatory and powerful technique due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope.[6]
-
CF₃ Signal (δ ≈ -75 to -77 ppm): The three fluorine atoms of the trifluoroacetamide group are chemically equivalent. Therefore, the spectrum will show a single, sharp singlet. The chemical shift is typically referenced to an external standard like CFCl₃ or an internal standard like 4-fluorobenzoate.[7] This signal is an excellent marker for purity and can be used for quantitative analysis (qNMR).
Comparative Analysis: The Impact of Substituents
To appreciate the influence of the bromo and trifluoroacetyl groups, we compare the expected data with that of a simpler analog, N-phenethylacetamide .
| Signal | This compound (Predicted) | N-phenethylacetamide (Reference) | Rationale for Difference |
| ¹H: Aromatic | Two doublets (AA'BB' system), ~7.2-7.5 ppm | Multiplet, ~7.1-7.3 ppm | Bromine's electronegativity and symmetry constraints simplify the splitting pattern and cause a slight downfield shift. |
| ¹H: -CH₂-N | ~3.5-3.7 ppm | ~3.4 ppm | The strongly electron-withdrawing CF₃ group deshields the adjacent methylene protons more than a CH₃ group does. |
| ¹³C: C=O | ~156 ppm (quartet, ²JCF) | ~170 ppm (singlet) | The C=O carbon is coupled to fluorine. The upfield shift relative to the acetyl is due to the electronic effects of the CF₃ group. |
| ¹⁹F Signal | Singlet, ~-76 ppm | N/A | The presence of the trifluoroacetyl group provides a unique and highly sensitive analytical window. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence.[8]
-
N-H Stretch (≈ 3300 cm⁻¹): A sharp to medium peak, characteristic of a secondary amide.
-
Aromatic C-H Stretch (> 3000 cm⁻¹): Typically weak peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (< 3000 cm⁻¹): Medium peaks just below 3000 cm⁻¹ for the methylene groups.
-
Amide I Band (C=O Stretch, ≈ 1700-1730 cm⁻¹): This will be a very strong, sharp absorption. The frequency is higher than that of a typical alkyl amide (~1650 cm⁻¹) because the electron-withdrawing CF₃ group increases the double-bond character of the carbonyl.
-
Amide II Band (N-H Bend, ≈ 1550 cm⁻¹): A medium to strong band.
-
C-F Stretches (≈ 1100-1300 cm⁻¹): Multiple strong, characteristic bands for the CF₃ group.
-
Aromatic C=C Stretches (≈ 1450-1600 cm⁻¹): Several peaks of varying intensity.
-
C-Br Stretch (≈ 500-600 cm⁻¹): A weak absorption in the fingerprint region.
Comparison with N-(4-Bromophenyl)acetamide: The most significant difference would be the position of the Amide I band. In N-(4-bromophenyl)acetamide, this band appears around 1660-1670 cm⁻¹.[9] The shift to >1700 cm⁻¹ in the title compound is a direct and reliable indicator of the trifluoroacetamide moiety.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode would be an effective technique.
-
Molecular Ion Peak ([M+H]⁺): The spectrum should show a prominent signal at m/z 296 and 298. This characteristic doublet, with nearly equal intensity (1:1 ratio), is the unmistakable signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds under collision-induced dissociation (CID). The primary cleavage is the benzylic C-C bond, which is a common pathway for phenethylamines.[10]
Caption: Predicted key fragmentation pathways in ESI-MS/MS.
Comparative Insight: Compared to non-halogenated phenethylamines, the presence of the bromine isotopic pattern in the molecular ion and any bromine-containing fragments (like the ion at m/z 198/200) provides an extra layer of confirmation, making the analysis more robust.[11]
Integrated Analytical Workflow
A self-validating and trustworthy analysis relies on a logical workflow where each technique corroborates the others.
Caption: A comprehensive workflow for the spectroscopic analysis of the target compound.
Detailed Experimental Protocols
Causality Behind Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for its versatility. However, if the amide proton exchange is too rapid, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the exchange and resolve N-H coupling.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of CDCl₃ (or DMSO-d₆) in a clean NMR tube. For ¹⁹F NMR, an internal standard can be added if quantification is required.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds. This is a standard delay suitable for most protons.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Scans: 1024-2048 scans. A higher number of scans is needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Technique: Use proton broadband decoupling.
-
-
¹⁹F NMR Acquisition:
-
Scans: 64-128 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -50 to -100 ppm (centered around the expected CF₃ signal).
-
Technique: Can be run with or without proton decoupling (without decoupling can reveal long-range JFH couplings).
-
Protocol 2: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition:
-
Scans: 32 scans.
-
Resolution: 4 cm⁻¹.
-
Range: 4000-400 cm⁻¹.
-
-
Processing: Perform a background scan first. Collect the sample spectrum and perform automatic baseline correction.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before MS analysis.
-
MS Acquisition (ESI+):
-
Capillary Voltage: 3.5-4.5 kV.
-
Fragmentor Voltage: 150-180 V. A higher voltage can induce in-source fragmentation.
-
Scan Range: m/z 50-500.
-
For MS/MS: Isolate the precursor ions (m/z 296 and 298) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Conclusion
The structural confirmation of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the puzzle: IR confirms functional groups, MS establishes the molecular weight and elemental composition (bromine), and a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) elucidates the precise atomic connectivity. The trifluoroacetamide moiety serves as a particularly powerful diagnostic marker, with a high-frequency Amide I band in the IR, a characteristic quartet for the carbonyl carbon in ¹³C NMR, and a strong, simple singlet in ¹⁹F NMR. This comprehensive guide provides the protocols and interpretive logic necessary for researchers to confidently characterize this compound and distinguish it from its structural analogs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1518036, this compound. Available: [Link]
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SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. Available: [Link]
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Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 738. Available: [Link]
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Fathalla, W., et al. (2015). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate. Available: [Link]
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Fransson, I., & Arvidsson, T. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 111, 211-218. Available: [Link]
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. (2023). ACS Publications. Available: [Link]
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The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds. (2007). ResearchGate. Available: [Link]
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Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. (2021). Kent Academic Repository. Available: [Link]
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NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)-. Available: [Link]
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Willard, H. H., & Winter, O. B. (1933). Volumetric Method for Determination of Fluorine. Analytical Chemistry, 5(1), 7-10. Available: [Link]
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Elving, P. J., & Ligett, W. B. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Industrial & Engineering Chemistry Analytical Edition, 16(10), 612-614. Available: [Link]
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Pasin, D., et al. (2017). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(5), 724-734. Available: [Link]
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Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). (2020). IU Indianapolis ScholarWorks. Available: [Link]
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Analytik Jena. Fluorine Analysis. Available: [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs. (2015). Diva-Portal.org. Available: [Link]
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Organic Chemistry Portal. Trifluoroacetamides. Available: [Link]
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13C NMR Spectroscopy. Thieme. Available: [Link]
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Al-kawkabani, A., et al. (2013). 2-Phenethylamines in Medicinal Chemistry: A Review. Current Medicinal Chemistry, 20(11), 1434-1447. Available: [Link]
-
Organic Chemistry with Victor. (2021). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available: [Link]
-
Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2020). National Institutes of Health. Available: [Link]
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Advancements in Mass Analyzers: A Comprehensive Overview of Cutting-Edge Technologies in Mass Spectrometry. (2023). IOSR Journal of Pharmacy. Available: [Link]
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Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(2), 409-416. Available: [Link]
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A Researcher's Guide to the Comprehensive Structural Analysis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
For professionals in drug development and materials science, a molecule's three-dimensional structure is not a mere academic curiosity; it is a fundamental determinant of its function, reactivity, and viability. The spatial arrangement of atoms dictates everything from a drug's binding affinity to a material's physical properties. This guide provides an in-depth comparison of the primary techniques used for the structural elucidation of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, a compound featuring a brominated aromatic ring and a trifluoroacetyl group, both of which present unique opportunities and challenges for analysis.
While a definitive published crystal structure for this compound is not currently available in open crystallographic databases, this guide will proceed by detailing the established analytical workflows. We will use data from closely related compounds to illustrate the principles and expected outcomes, thereby providing a robust framework for researchers undertaking such an analysis.
Part 1: The Definitive View: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the atomic structure of a crystalline solid.[1] It provides a high-resolution, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[1][2] The resulting atomic coordinates, deposited in a Crystallographic Information File (CIF), represent the most complete and definitive description of a molecule's solid-state structure.[3]
The Crystallographic Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The causality behind each step is critical for success.
Hypothetical Crystallographic Data for Analysis
To facilitate a meaningful comparison, the following table presents a realistic, albeit hypothetical, set of crystallographic parameters for this compound, modeled after data from similar brominated acetamides.[4][5]
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₉BrF₃NO | Defines the elemental composition. |
| Formula Weight | 296.08 g/mol | Molecular mass of the compound.[6] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 9.75, b = 11.00, c = 9.45 | Dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 96.5, γ = 90 | Angles of the unit cell. |
| Volume (ų) | 1005 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Interpreting the Crystal Structure: Key Insights
A refined crystal structure would reveal critical details about both the molecule's internal geometry and how it arranges itself in the solid state.
-
Intramolecular Features: Precise bond lengths and angles would confirm the covalent structure. Torsion angles would describe the conformation of the ethylacetamide linker, revealing any twisting between the phenyl ring and the amide group.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions.[7][8] For this molecule, key interactions would likely include:
-
N-H···O Hydrogen Bonding: The amide N-H group is a classic hydrogen bond donor, and the carbonyl oxygen is an acceptor. These interactions are strong drivers of supramolecular assembly, often forming chains or sheets.[4][5]
-
Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, interacting with Lewis bases like the carbonyl oxygen or even the π-system of an adjacent phenyl ring.[9][10]
-
π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.
-
Part 2: A Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides an unparalleled view of the solid state, it requires a suitable single crystal and gives a static picture. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's structure in solution and its elemental composition and fragmentation, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[11] It provides information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei.
NMR Analysis Workflow
For this compound, a suite of NMR experiments would be informative:
-
¹H NMR: Would reveal the number of different proton environments, their integration (ratio), and their coupling patterns, confirming the structure of the phenethyl group.
-
¹³C NMR: Would show the number of unique carbon environments.
-
¹⁹F NMR: This is particularly valuable for this molecule. It would show a single, strong signal for the -CF₃ group. The chemical shift of this signal is sensitive to the local electronic environment, providing a clean probe for studying interactions or conformational changes.[12][13][14] Trifluoroacetic acid is often used as a reference material for ¹⁹F NMR.[15]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, can yield valuable structural information.
Mass Spectrometry Analysis Workflow
Key information from the mass spectrum would include:
-
Molecular Ion Peak: A peak corresponding to the intact molecule's mass (296.08 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.
-
Fragmentation Pattern: The molecule would break apart in predictable ways upon ionization. Common fragmentation pathways for trifluoroacetyl derivatives of phenethylamines often involve cleavage at the amide bond and the bond alpha to the amide nitrogen.[16][17] This pattern provides a fingerprint that helps to confirm the molecule's identity.[18]
Part 3: Synthesizing the Data: A Holistic Structural Understanding
No single technique tells the whole story. A comprehensive understanding of this compound requires the integration of data from crystallography, NMR, and MS.
| Technique | Information Provided | State | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, conformation, intermolecular interactions. | Solid | Unambiguous, high-resolution 3D structure. | Requires high-quality single crystals; provides a static picture of the solid state.[1] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation, molecular dynamics. | Solution | Provides data on the molecule's behavior in solution; does not require crystallization.[11] | Structure is an average of conformations; less precise than crystallography for bond lengths/angles. |
| Mass Spectrometry | Exact molecular weight, elemental formula (HRMS), fragmentation patterns. | Gas Phase | Extremely sensitive; confirms molecular formula and provides structural clues from fragmentation. | Provides no information on 3D conformation or intermolecular interactions.[19] |
Causality in Method Selection: The choice of technique is driven by the research question.
-
To understand how the molecule packs in a solid material and what specific intermolecular forces are at play, X-ray crystallography is essential .
-
To understand the molecule's average shape and connectivity in a biological or reaction medium, NMR is the tool of choice .
-
To quickly confirm the identity and purity of a synthesized compound, MS is indispensable .
By combining these methods, researchers can build a complete and validated structural profile of this compound, correlating its solid-state packing with its solution-state behavior and confirming its fundamental identity.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Use slow evaporation of the solvent in a loosely capped vial, or vapor diffusion by placing the vial in a sealed chamber containing a less volatile anti-solvent. Allow crystals to grow undisturbed for several days to weeks.[4]
-
Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a cryoloop.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[20]
-
Structure Solution and Refinement: Process the collected diffraction images to determine the unit cell dimensions and reflection intensities. Solve the phase problem using direct methods to generate an initial electron density map. Build an atomic model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges with a low R-factor.
-
Data Archiving: Deposit the final atomic coordinates and structure factors in a public database, such as the Cambridge Structural Database (CSD), in the standard CIF format.[3][21]
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. Perform standard shimming to optimize the magnetic field homogeneity. Acquire a 1D proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. Acquire a 1D fluorine spectrum. An external reference like trifluoroacetic acid may be used.[15]
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (H-C one-bond correlation) to aid in the unambiguous assignment of all proton and carbon signals.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data using appropriate software.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from impurities and introduces it into the ion source.
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will eject an electron from the molecule to form a molecular ion (M⁺) and cause fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The output is a mass spectrum, a plot of relative ion abundance versus m/z.
References
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Safety Operating Guide
Navigating the Disposal of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, a halogenated organic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
The parent compound, 2,2,2-Trifluoroacetamide, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1][2]. Therefore, it is crucial to handle this compound with the assumption that it possesses similar hazardous properties. The presence of bromine further classifies this compound as a halogenated organic substance, which has specific implications for waste segregation and disposal[3][4][5].
Key Inferred Hazards:
-
Skin Irritant: May cause redness and irritation upon contact[1][2].
-
Eye Irritant: Poses a risk of serious eye irritation[1][2][6].
-
Respiratory Tract Irritant: Inhalation of dust or fumes may irritate the respiratory system[1][2].
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is critical. The following PPE must be worn when handling this compound for disposal:
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. This is to prevent contact with the eyes, which can cause serious irritation[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical to avoid skin contact[1]. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure[6]. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended[1]. |
Spill Management: Immediate and Controlled Response
Accidents can happen, and a well-defined spill response plan is essential.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[1]. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.
-
Collect and Containerize: Transfer the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Report: Clearly label the waste container with its contents and report the spill to the laboratory supervisor or safety officer.
The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that hinges on proper waste segregation and labeling. The following workflow provides a clear path from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Characterization and Segregation:
-
The "Why": this compound is a halogenated organic compound due to the presence of bromine and fluorine. Halogenated wastes require specific disposal methods, often at a higher cost than non-halogenated wastes[5]. Mixing these waste streams leads to unnecessary expense and can complicate the disposal process.
-
Action: Designate a specific waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents or other waste streams[4][5].
-
-
Containerization:
-
The "Why": Proper containment is essential to prevent leaks, spills, and exposure to personnel. The container must be compatible with the chemical and clearly communicate its contents to ensure safe handling.
-
Action: Use a chemically resistant container with a secure, tight-fitting lid[3]. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[4]. If it is a mixed waste stream, all components should be listed.
-
-
Storage:
-
The "Why": Safe storage minimizes the risk of accidents and ensures the integrity of the waste container.
-
Action: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[6]. The storage area should have secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
The "Why": Hazardous waste must be handled by licensed professionals to ensure it is disposed of in an environmentally sound and legally compliant manner.
-
Action: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. This waste must be transported to an approved waste disposal plant for final treatment, which typically involves high-temperature incineration for halogenated organic compounds[2][6][7]. Under no circumstances should this chemical be disposed of down the drain [1][3].
-
Regulatory Context: Adherence to EPA Guidelines
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics as a halogenated organic compound. Wastes listed as hazardous are subject to stringent federal requirements for generation, transportation, treatment, storage, and disposal[8].
The decision-making process for waste disposal should be guided by the principles of protecting human health and the environment.
Caption: Decision tree for classifying the waste.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.
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PubChem. This compound. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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Navigating the Safe Handling of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in the landscape of pharmaceutical research and development, N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide demands a thorough understanding of its safe handling, storage, and disposal. This guide provides a detailed protocol, drawing upon data from structurally similar compounds to ensure the highest safety standards in the laboratory. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a conservative approach based on analogous chemical structures is essential for mitigating potential risks.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated SDS, a hazard assessment of this compound is predicated on the known risks associated with its core chemical moieties: a brominated aromatic ring and a trifluoroacetamide group.
Compounds containing brominated phenyl groups can be harmful if ingested and may present environmental hazards.[1] Similarly, trifluoroacetamide and its derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, it is prudent to treat this compound as a substance with the potential for:
-
Acute oral toxicity
Inferred Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[2][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 (May cause respiratory irritation)[2][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar halogenated and fluorinated organic compounds.[6][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] | Protects against splashes and airborne particles that could cause serious eye irritation.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the glove manufacturer's resistance chart for specific breakthrough times. | Prevents direct skin contact and potential irritation.[6] |
| Body Protection | A properly fitting laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or generating aerosols.[1] | Minimizes the inhalation of airborne particles and potential respiratory irritation.[1] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9] Collect the absorbed material into a sealed container for disposal as hazardous waste.[9] Do not allow the material to enter drains or waterways.[9]
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[10][11][12][13]
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[11][12][13]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
Emergency Contact Information:
-
Campus Security/Emergency Services: [Insert Campus Specific Number]
-
Environmental Health and Safety (EHS): [Insert Campus Specific Number]
-
Poison Control Center: [Insert Local Poison Control Number]
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the progress of science while prioritizing personal and environmental well-being.
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Carl ROTH. (2024, March 2). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,O-Bis(trimethylsilyl)-trifluoroacetamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Trifluoroacetamide. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). BSTFA. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Dräger. (n.d.). Trifluoroacetic acid | C2HF3O2 | 76-05-1 – Detectors & Protection Equipment. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
